molecular formula C6H10N4OS B1270450 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine CAS No. 71125-44-5

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Cat. No.: B1270450
CAS No.: 71125-44-5
M. Wt: 186.24 g/mol
InChI Key: ZPVDYLQZHMWCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H10N4OS and its molecular weight is 186.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVDYLQZHMWCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363525
Record name 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71125-44-5
Record name 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This molecule is of interest in medicinal chemistry due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a variety of biologically active compounds and the favorable pharmacokinetic properties often imparted by the morpholine moiety.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data based on established chemical principles and spectral data from analogous structures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 71125-44-5[2][3]
Molecular Formula C₆H₁₀N₄OSN/A
Molecular Weight 186.24 g/mol N/A
Appearance White to off-white solid (Predicted)N/A
Melting Point 186 - 188 °C[4]

Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of a suitable precursor, Morpholine-4-carbothiohydrazide. A common and effective method for this transformation is the reaction with cyanogen bromide, which provides the necessary carbon atom to form the 1,3,4-thiadiazole ring.

Proposed Synthetic Pathway

The proposed two-step synthesis commences with the preparation of the key intermediate, Morpholine-4-carbothiohydrazide, from morpholine, carbon disulfide, and hydrazine. This intermediate is then cyclized using cyanogen bromide to yield the target compound.

G cluster_0 Step 1: Synthesis of Morpholine-4-carbothiohydrazide cluster_1 Step 2: Cyclization to this compound A Morpholine + Carbon Disulfide C Morpholine-4-carbodithioate intermediate A->C Reaction B Hydrazine Hydrate D Morpholine-4-carbothiohydrazide B->D Reaction with intermediate C->D E Morpholine-4-carbothiohydrazide G This compound E->G Cyclization F Cyanogen Bromide F->G

Proposed two-step synthesis of the target compound.
Experimental Procedure

Step 1: Synthesis of Morpholine-4-carbothiohydrazide

  • To a stirred solution of morpholine (1.0 eq) and potassium hydroxide (1.0 eq) in ethanol at 0-5 °C, carbon disulfide (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-3 hours.

  • Hydrazine hydrate (1.2 eq) is then added, and the mixture is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford Morpholine-4-carbothiohydrazide.

Step 2: Synthesis of this compound

  • Morpholine-4-carbothiohydrazide (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol.

  • The solution is cooled to 0-5 °C in an ice bath.

  • A solution of cyanogen bromide (1.1 eq) in the same solvent is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to stir at room temperature for 12-18 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is neutralized with a mild base, such as a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and then with a cold non-polar solvent like diethyl ether to remove any unreacted starting material.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization Data

The structural elucidation of the synthesized this compound is confirmed through various spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally related compounds.[5][6][7][8][9][10][11][12][13]

Spectroscopic Data
TechniqueExpected Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching of NH₂), ~2950-2850 (C-H stretching of morpholine), ~1620 (C=N stretching of thiadiazole ring), ~1500 (N-H bending), ~1115 (C-O-C stretching of morpholine)
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 186. Additional fragments corresponding to the loss of the morpholine ring and other characteristic cleavages.
NMR Data (in DMSO-d₆)
NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H-NMR ~7.20singlet2H, -NH₂
~3.70triplet4H, -CH₂-O- of morpholine
~3.20triplet4H, -CH₂-N- of morpholine
¹³C-NMR ~168singletC=S/C-N of thiadiazole (C2)
~155singletC=N of thiadiazole (C5)
~66singlet-CH₂-O- of morpholine
~48singlet-CH₂-N- of morpholine

Logical Workflow for Compound Characterization

The successful synthesis and purification of this compound should be followed by a systematic characterization process to confirm its identity and purity.

G cluster_0 Spectroscopic Analysis A Synthesized Compound B Purification (Recrystallization) A->B C Purity Assessment (TLC, HPLC) B->C D Structural Confirmation C->D E Final Characterized Compound D->E F FT-IR D->F G NMR (1H, 13C) D->G H Mass Spectrometry D->H

Systematic workflow for compound characterization.

Biological Signaling Pathways

To date, there is a lack of published scientific literature detailing the specific biological signaling pathways modulated by this compound. While the 2-amino-1,3,4-thiadiazole core is present in compounds with a wide range of activities, including antimicrobial and anticancer effects, the precise mechanism of action for this particular derivative has not been elucidated.[1][4] Further research, including in vitro and in vivo studies, would be required to identify and characterize any potential biological targets and signaling cascades.

Disclaimer

The experimental protocols and characterization data presented in this guide are based on established chemical principles and data from analogous compounds. These should be regarded as predictive and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: Chemical Properties, Structure, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile 1,3,4-thiadiazole scaffold, it exhibits a range of biological activities, including antibacterial and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, aimed at facilitating further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound incorporates a 1,3,4-thiadiazole ring substituted with a morpholine group at the 5-position and an amine group at the 2-position. This unique arrangement of functional groups contributes to its chemical reactivity and biological profile.

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
IUPAC Name 5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-amineN/A
CAS Number 71125-44-5[1]
Molecular Formula C6H10N4OS[1]
Molecular Weight 186.24 g/mol [1]
Melting Point 186 - 188 °C[1]
Boiling Point 373.9 ± 52.0 °C (Predicted)[1]
Density 1.4 ± 0.1 g/cm³ (Predicted)[1]
Solubility While specific quantitative data is not readily available, based on its structure and data from similar compounds, it is expected to be sparingly soluble in water and more soluble in organic solvents like DMSO and DMF.General chemical principles
pKa Experimental pKa data is not currently available. The presence of the amino group suggests basic properties, while the thiadiazole ring can exhibit weakly acidic or basic character depending on the substituent.General chemical principles

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 2-amino-5-substituted-1,3,4-thiadiazoles can be adapted. This generally involves the cyclization of a thiosemicarbazide derivative.

General Synthetic Protocol

A common method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones, which are themselves formed from the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. For the synthesis of the title compound, a plausible precursor would be derived from morpholine-4-carbothiohydrazide.

Reaction Scheme:

Synthesis Morpholine Morpholine Intermediate_1 Morpholine-4-carbodithioic acid hydrazide Morpholine->Intermediate_1 + Carbon disulfide + Hydrazine Carbon disulfide Carbon disulfide Hydrazine Hydrazine Product This compound Intermediate_1->Product + Acid or Oxidizing Agent (Cyclization) Acid or Oxidizing Agent Acid or Oxidizing Agent Antibacterial_Pathway cluster_compound This compound cluster_bacterium Bacterial Cell Compound Compound Enzyme Essential Bacterial Enzyme Compound->Enzyme Inhibition Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Disruption DNA_Replication DNA Replication Compound->DNA_Replication Interference Metabolic_Pathway Metabolic Pathway Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death DNA_Replication->Bacterial_Death Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine Compound->COX_Enzymes Inhibition

References

Biological Activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Overview of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the biological activity of the chemical compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS Number: 71125-44-5). Despite extensive searches of scientific literature and chemical databases, it is important to note that detailed, publicly available research specifically elucidating the in-depth biological activity, quantitative data, and specific mechanisms of action for this particular molecule is limited.

The available information suggests that this compound is recognized as a molecule with potential antibacterial and anti-inflammatory properties. However, primary research studies providing specific quantitative data, such as IC50 or MIC values, and detailed experimental protocols for this compound were not identified in the public domain.

This guide will, therefore, provide a broader overview of the well-documented biological activities of the 1,3,4-thiadiazole scaffold, to which this compound belongs. This information is intended to provide a foundational understanding of the potential therapeutic applications of this class of compounds for researchers, scientists, and drug development professionals.

The 1,3,4-Thiadiazole Scaffold: A Hub of Diverse Biological Activities

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature in a multitude of medicinally important molecules, demonstrating a wide array of pharmacological activities. The versatility of the 1,3,4-thiadiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with distinct biological profiles.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial potential of 1,3,4-thiadiazole derivatives. These compounds have demonstrated efficacy against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

General Mechanism of Action (Hypothesized)

While the precise mechanisms can vary between different derivatives, it is generally believed that the antimicrobial action of some 1,3,4-thiadiazoles may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The presence of the sulfur and nitrogen atoms in the heterocyclic ring is thought to play a crucial role in the interaction with biological targets.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a general workflow for the initial screening of antimicrobial activity of novel compounds, a process that would be applicable to the evaluation of this compound.

Antimicrobial_Screening_Workflow cluster_0 Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis & Follow-up Compound_Synthesis Compound Synthesis & Purification Stock_Solution Stock Solution Preparation Compound_Synthesis->Stock_Solution MIC_Determination MIC Determination (e.g., Broth Dilution) Stock_Solution->MIC_Determination Microbial_Culture Microbial Culture (Bacteria/Fungi) Microbial_Culture->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Data_Analysis Data Analysis MBC_MFC_Determination->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Further_Studies Further Studies (Toxicity, Mechanism) Hit_Identification->Further_Studies

Caption: General workflow for antimicrobial activity screening.

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have also been investigated for their anti-inflammatory properties. The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Potential Signaling Pathway Involvement

The anti-inflammatory effects of certain compounds can be mediated through the modulation of signaling pathways that regulate the production of pro-inflammatory cytokines and mediators. A simplified representation of a relevant pathway is provided below.

Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Cell_Surface_Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade NF_kB_Activation NF-κB Activation & Translocation Signaling_Cascade->NF_kB_Activation Gene_Transcription Gene Transcription NF_kB_Activation->Gene_Transcription Pro_inflammatory_Mediators Production of Pro-inflammatory Mediators (e.g., COX-2, Cytokines) Gene_Transcription->Pro_inflammatory_Mediators Inhibition Potential Inhibition by 1,3,4-Thiadiazole Derivative Inhibition->Signaling_Cascade

Caption: Simplified inflammatory signaling pathway.

Other Reported Activities

Beyond antimicrobial and anti-inflammatory effects, the 1,3,4-thiadiazole scaffold has been associated with a range of other biological activities, including:

  • Anticancer Activity: Certain derivatives have shown cytotoxic effects against various cancer cell lines.

  • Anticonvulsant Activity: Some compounds have been evaluated for their potential in managing seizures.

  • Diuretic Activity: The 1,3,4-thiadiazole core is present in some diuretic drugs.

  • Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including carbonic anhydrase and kinases.

Conclusion and Future Directions

While specific biological data for this compound remains to be fully elucidated in publicly accessible literature, the well-established and diverse pharmacological profile of the 1,3,4-thiadiazole scaffold suggests that this compound is a promising candidate for further investigation.

Future research should focus on dedicated studies to:

  • Synthesize and confirm the structure of this compound.

  • Conduct comprehensive in vitro and in vivo screening to determine its specific biological activities.

  • Elucidate the mechanism(s) of action for any confirmed activities.

  • Perform structure-activity relationship (SAR) studies to optimize the compound for enhanced potency and selectivity.

The information presented in this guide, based on the broader class of 1,3,4-thiadiazoles, provides a valuable starting point for researchers interested in exploring the therapeutic potential of this compound.

Spectroscopic Data Analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Morpholino-1,3,4-thiadiazol-2-amine (CAS 71125-44-5).

While a complete, publicly available dataset of experimentally determined spectroscopic data for this specific compound is limited, this guide synthesizes information from analogous structures and general spectroscopic principles to provide a robust predictive analysis. The data herein is compiled from scientific literature on closely related 1,3,4-thiadiazole derivatives and serves as a valuable resource for the characterization and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 5-Morpholino-1,3,4-thiadiazol-2-amine. These predictions are based on the analysis of structurally similar compounds containing the 1,3,4-thiadiazole and morpholine moieties.[1][2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2 - 7.5Singlet (broad)2H-NH₂
~3.7 - 3.9Triplet4H-N-(CH₂)₂-O-
~3.4 - 3.6Triplet4H-N-(CH₂)₂-O-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~168C=N (Thiadiazole ring)
~155C-N (Thiadiazole ring)
~66-O-CH₂ (Morpholine ring)
~48-N-CH₂ (Morpholine ring)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3100Strong, BroadN-H stretching (Amine)
2950 - 2800MediumC-H stretching (Aliphatic)
~1620StrongC=N stretching (Thiadiazole ring)
~1550MediumN-H bending (Amine)
~1250StrongC-N stretching
~1115StrongC-O-C stretching (Ether)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
[M]+Molecular ion peak
FragmentsFragmentation of the morpholine ring and thiadiazole ring

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Instrumentation: Employ a high-resolution mass spectrometer, for example, a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of the target compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample CAS 71125-44-5 NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Spectroscopic Analysis Workflow

structural_relationship cluster_compound 5-Morpholino-1,3,4-thiadiazol-2-amine cluster_moieties Key Functional Moieties Compound C₆H₁₀N₄OS Thiadiazole 1,3,4-Thiadiazole Ring Compound->Thiadiazole contains Morpholine Morpholine Ring Compound->Morpholine contains Amine Primary Amine (-NH₂) Thiadiazole->Amine substituted with

Structural Moieties of CAS 71125-44-5

References

In Vitro Screening of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide focuses on the in vitro screening of derivatives of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a class of compounds with significant therapeutic potential. While specific literature on the in vitro screening of derivatives of this particular parent compound is limited, this guide provides a comprehensive framework based on the extensive research conducted on structurally related 2-amino-1,3,4-thiadiazoles. We present detailed experimental protocols for key assays, summarize representative quantitative data from existing studies, and visualize relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms, which imparts unique physicochemical properties that are favorable for drug design.[1] Derivatives of this scaffold have been extensively investigated for a variety of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The incorporation of a morpholine moiety, a privileged structure in medicinal chemistry, is anticipated to enhance the pharmacological profile of 1,3,4-thiadiazole derivatives, potentially improving their solubility, metabolic stability, and target engagement.

This guide provides an in-depth overview of the methodologies and data interpretation for the in vitro screening of this compound derivatives, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity Screening

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Representative Data: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the cytotoxic activity of various 1,3,4-thiadiazole derivatives against different human cancer cell lines, as reported in the literature. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Comp-1 5-Aryl-1,3,4-thiadiazoleMCF-7 (Breast)7.56[4]
Comp-2 5-Aryl-1,3,4-thiadiazoleHepG2 (Liver)8.35[4]
Comp-3 5-(Thiophen-2-yl)-1,3,4-thiadiazoleHepG-2 (Liver)4.37 ± 0.7[5]
Comp-4 5-(Thiophen-2-yl)-1,3,4-thiadiazoleA-549 (Lung)8.03 ± 0.5[5]
Comp-5 5-Aryl-1,3,4-thiadiazoleHCT-116 (Colon)7.19[3]
Comp-6 5-Aryl-1,3,4-thiadiazoleSGC-7901 (Gastric)15.50[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Cancer

The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drug development.

PI3K_Akt_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3K/Akt signaling pathway in cancer.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: MAPK/ERK signaling pathway in cancer.

Antimicrobial Activity Screening

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi.[6]

Representative Data: In Vitro Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

The following table presents the antimicrobial activity of representative 1,3,4-thiadiazole derivatives, with data shown as the diameter of the zone of inhibition.

Compound IDDerivative ClassBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Comp-A 5-Aryl-1,3,4-thiadiazoleS. aureus18C. albicans15[6]
Comp-B 5-Aryl-1,3,4-thiadiazoleE. coli16A. niger14[6]
Comp-C 5-Aryl-1,3,4-thiadiazoleB. subtilis20Not Tested-[6]
Comp-D 5-Aryl-1,3,4-thiadiazoleP. aeruginosa15Not Tested-[6]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Materials:

  • Sterile Petri dishes

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Bacterial and fungal strains

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent)

  • Micropipette

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates with a standardized microbial suspension (0.5 McFarland standard).

  • Well Preparation: Using a sterile cork borer, create wells of 6-8 mm in diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

Experimental Workflows

The following diagrams illustrate the general workflows for anticancer and antimicrobial screening.

Anticancer_Screening_Workflow Anticancer Screening Workflow Start Start: Synthesized Derivatives CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture MTTAssay MTT Assay (Cell Viability) CellCulture->MTTAssay DataAnalysis Data Analysis (Calculate IC50) MTTAssay->DataAnalysis LeadIdentification Lead Compound Identification DataAnalysis->LeadIdentification

Caption: General workflow for in vitro anticancer screening.

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow Start Start: Synthesized Derivatives MicrobialCulture Microbial Culture (Bacteria & Fungi) Start->MicrobialCulture AgarWellDiffusion Agar Well Diffusion Assay MicrobialCulture->AgarWellDiffusion MeasureZones Measure Zone of Inhibition AgarWellDiffusion->MeasureZones ActivityAssessment Assess Antimicrobial Activity MeasureZones->ActivityAssessment

Caption: General workflow for in vitro antimicrobial screening.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a highly valuable template in the design of novel therapeutic agents. While direct in vitro screening data for derivatives of this compound are not extensively reported, the established anticancer and antimicrobial activities of the broader class of 2-amino-1,3,4-thiadiazoles provide a strong rationale for the synthesis and evaluation of this specific family of compounds. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to systematically screen these derivatives and identify promising lead candidates for further preclinical and clinical development. Future studies are warranted to explore the full therapeutic potential of this compound derivatives.

References

A Technical Guide to the Discovery and Synthesis of Novel Thiadiazole Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiadiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a versatile scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and notably, anticancer properties.[2][3] The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a key component of nucleobases, allows these compounds to interfere with DNA replication and other crucial cellular processes in cancer cells.[3][4] Furthermore, the mesoionic character of the thiadiazole ring enables these molecules to effectively cross cellular membranes and interact with various biological targets, leading to high selectivity and potentially lower toxicity.[5][6] This guide provides an in-depth overview of the synthesis, mechanisms of action, and evaluation of novel thiadiazole compounds, tailored for professionals in drug discovery and development.

Synthesis of Novel 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazole derivatives often involves a multi-step process, typically starting with the formation of a thiosemicarbazone intermediate, followed by a cyclization reaction. This approach allows for structural diversity by modifying the initial aldehyde and the cyclizing agent.

General Synthesis Workflow

The logical flow for synthesizing 1,3,4-thiadiazole derivatives from thiosemicarbazones is a common and effective method.[7] The process begins with the condensation of an aromatic aldehyde with thiosemicarbazide to form a thiosemicarbazone, which then undergoes oxidative cyclization to yield the final 2,5-disubstituted 1,3,4-thiadiazole.

G sub_aldehyde Substituted Aromatic Aldehyde condensation Condensation Reaction (e.g., in Ethanol) sub_aldehyde->condensation thiosemicarbazide Thiosemicarbazide thiosemicarbazide->condensation thiosemicarbazone Thiosemicarbazone Intermediate condensation->thiosemicarbazone cyclization Oxidative Cyclization (e.g., using Acetic Anhydride) thiosemicarbazone->cyclization thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole cyclization->thiadiazole purification Purification (Recrystallization) thiadiazole->purification final_product Final Pure Compound purification->final_product

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.

Experimental Protocol: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives

This protocol is based on a common method for synthesizing 1,3,4-thiadiazole derivatives.[7]

Step 1: Synthesis of Thiosemicarbazone Intermediates (1a-i)

  • Dissolve a substituted aldehyde (1 mmol) in ethanol.

  • Add thiosemicarbazide (1 mmol) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry to obtain the thiosemicarbazone intermediate.

Step 2: Synthesis of N-(5-(Aryl)-1,3,4-thiadiazol-2-yl)acetamide Derivatives (3a-i)

  • Add the synthesized thiosemicarbazone (1 mmol) to acetic anhydride (5 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with water and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,4-thiadiazole derivative.

Anticancer Activity and Mechanisms of Action

1,3,4-Thiadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[2][3] Their anticancer activity stems from their ability to interfere with multiple cellular processes and signaling pathways essential for cancer cell growth and survival.[2]

Key Mechanisms of Action:

  • Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death (apoptosis) in cancer cells.[2][7] Some derivatives have been shown to induce apoptosis through the mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[7]

  • Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as protein kinases (e.g., tyrosine kinases), which regulate cell proliferation and survival signaling pathways like PI3K/Akt and MAPK/ERK.[2][6]

  • Tubulin Polymerization Inhibition: Some 1,3,4-thiadiazole derivatives function as microtubule-destabilizing agents.[2] They bind to tubulin, interfering with its assembly into microtubules, which disrupts mitosis and leads to cell cycle arrest and cell death.[2]

  • Histone Deacetylase (HDAC) Inhibition: The 1,3,4-thiadiazole scaffold has been investigated for its potential to inhibit HDAC enzymes.[2] By inhibiting HDACs, these compounds can alter gene expression, leading to anticancer effects.[2]

Signaling Pathway: Induction of Apoptosis

The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by novel thiadiazole compounds, leading to programmed cell death in cancer cells.

G Thiadiazole Thiadiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for thiadiazole-induced apoptosis.

Data Presentation: Cytotoxic Activity

The anticancer efficacy of novel compounds is quantified by their IC50 values, which represent the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various human cancer cell lines.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
ST10 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MCF-7 (Breast)49.6[3]
MDA-MB-231 (Breast)53.4[3]
ST3 Not specifiedMDA-MB-231 (Breast)73.8[3]
ST8 Not specifiedMDA-MB-231 (Breast)75.2[3]
Compound 2 N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Leukemia)Selective Activity[6]
Compound 4y N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamideA549 (Lung)34[8][9]
MCF-7 (Breast)84[8][9]
Compound 16c Thiadiazole-imidazole derivativeHEPG2-1 (Liver)0.86[10]
Compound 21c Thiadiazole-imidazole derivativeHEPG2-1 (Liver)1.02[10]

Experimental Protocols: Cell Viability Assessment

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is widely employed in the screening of anticancer agents.[11][12]

MTT Assay Workflow

The following diagram outlines the key steps involved in performing an MTT assay to evaluate the cytotoxicity of thiadiazole compounds.

start Start seed_cells 1. Seed Cells in 96-well Plate start->seed_cells incubate1 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate1 treat_cells 3. Treat Cells with Thiadiazole Compounds incubate1->treat_cells incubate2 4. Incubate for 24-72h treat_cells->incubate2 add_mtt 5. Add MTT Reagent (e.g., 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (e.g., with DMSO) incubate3->solubilize read_absorbance 8. Read Absorbance (570 nm) solubilize->read_absorbance analyze 9. Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed MTT Assay Protocol

This protocol provides a step-by-step guide for assessing the cytotoxicity of novel compounds.[11][12][13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Thiadiazole compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide or Cisplatin).[3][8]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.[11][14]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization:

    • For adherent cells: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[11]

    • For suspension cells: Centrifuge the plate, carefully remove the supernatant, and then add the solubilization solution.[11]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[13] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11][13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Conclusion

The 1,3,4-thiadiazole scaffold represents a highly promising framework for the development of novel anticancer agents.[4][5] Its synthetic accessibility allows for the creation of diverse chemical libraries, and its derivatives have demonstrated significant efficacy against various cancers through multiple mechanisms of action. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to translate these promising findings into effective cancer therapies.

References

A Technical Guide to 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as a Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Its bioisosteric similarity to pyrimidine allows it to interact with various biological targets, often interfering with DNA synthesis and other critical cellular processes.[3]

This guide focuses on a specific, valuable building block: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine . This core structure combines the proven pharmacophore of the 2-amino-1,3,4-thiadiazole ring with a morpholine moiety. The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and optimize pharmacokinetic profiles, making this scaffold an attractive starting point for the development of novel therapeutics.

While the core itself is primarily a synthetic intermediate, its true potential is realized when used as a scaffold for creating more complex derivatives. This guide will detail the synthesis of the core, explore its application in the design of potent kinase inhibitors for oncology, and discuss the broader biological potential of its derivatives.

Synthesis of the Core Scaffold

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-established. A common and efficient method involves the oxidative cyclization of a thiosemicarbazide derivative. For the target scaffold, this involves the cyclization of morpholine-4-carbothiohydrazide.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established literature for the synthesis of analogous compounds.

  • Preparation of Morpholine-4-carbothiohydrazide:

    • To a solution of morpholine (1.0 eq) in ethanol, add carbon disulfide (1.1 eq) dropwise at 0-5 °C.

    • Stir the mixture for 30 minutes, then add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield morpholine-4-carbothiohydrazide.

  • Cyclization to this compound:

    • Suspend morpholine-4-carbothiohydrazide (1.0 eq) in ethanol.

    • Add concentrated sulfuric acid (2.0-3.0 eq) dropwise while cooling the mixture in an ice bath.

    • After the addition is complete, reflux the mixture for 3-4 hours.

    • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid precipitate, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclization A Morpholine + Carbon Disulfide C Morpholine-4-carbothiohydrazide A->C Ethanol, 0-10°C B Hydrazine Hydrate B->C E Reflux & Neutralization C->E Ethanol D Concentrated H₂SO₄ D->E F This compound E->F

Caption: Synthetic workflow for the core scaffold.

Application in Drug Design: A Case Study in Anticancer Agents

The 5-morpholino-1,3,4-thiadiazole scaffold serves as an excellent starting point for generating fused heterocyclic systems with potent biological activity. A key example is the development of imidazo[2,1-b][4][5][6]thiadiazole derivatives as potential inhibitors of Fer/FerT kinases, which are implicated in cancer cell growth and survival.[7]

Synthesis of Imidazo[2,1-b][4][5][6]thiadiazole Derivatives

Researchers have developed N-(5-morpholino-2-(arylamino)imidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamides starting from N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides.[4] These complex structures demonstrate the utility of the core scaffold in building potent enzyme inhibitors. The morpholino group is a key feature of the final active compounds.

Derivatization_Workflow A Core Scaffold (or related precursor) B Fused Imidazo[2,1-b][1,3,4]thiadiazole A->B Cyclization with α-haloketone C N-(5-morpholino-2-arylimidazo- [2,1-b][1,3,4]thiadiazol-6-yl)carboxamides B->C Further Derivatization

Caption: General workflow for derivatization.

Biological Target: Fer/FerT Kinase

Fer is a non-receptor tyrosine kinase that plays a role in various cellular processes, including cell adhesion, migration, and signaling. Its testis-specific variant, FerT, is ectopically expressed in various cancer cells. Inhibition of Fer/FerT kinase can disrupt these signaling pathways, leading to selective death of malignant cells and suppression of tumor growth.[7] This makes it an attractive target for anticancer drug development.

In Silico Evaluation and Structure-Activity Relationship (SAR)

In silico studies, including molecular docking, were performed to predict the binding affinity of the synthesized N-(5-morpholino-2-arylimidazo[2,1-b][4][5][6]thiadiazol-6-yl)carboxamide derivatives to a homology-modeled Fer kinase. The results indicated that these derivatives could form stronger complexes with the enzyme than a known reference inhibitor, E260.[7]

Compound IDAryl Substituent (Ar)Binding Energy (kcal/mol)
2a Phenyl-8.7
2b 4-Methylphenyl-8.8
2c 4-Methoxyphenyl-8.7
2d 4-Fluorophenyl-8.9
2e 4-Chlorophenyl-9.1
2f 4-Bromophenyl-9.2
E260 (Ref.) --8.1
Data sourced from Zadorozhnii et al.[7]

Structure-Activity Relationship (SAR): The in silico data suggests a clear SAR. The introduction of halogen atoms (F, Cl, Br) at the para-position of the aryl ring resulted in the most favorable binding energies. Specifically, the 4-bromophenyl derivative (2f ) showed the strongest predicted affinity for the Fer kinase active site. This indicates that electron-withdrawing and sterically larger groups at this position may enhance binding.

Experimental Protocol: Molecular Docking (In Silico)

The following protocol is a summary of the in silico methodology used by Zadorozhnii et al.[7]

  • Homology Modeling: Since the crystal structure of Fer kinase was unavailable, a 3D model was generated using homology modeling based on the known structure of a related kinase (e.g., Fes).

  • Ligand Preparation: The 3D structures of the synthesized thiadiazole derivatives were generated and optimized to their lowest energy conformation using appropriate molecular modeling software.

  • Molecular Docking:

    • The prepared ligands were docked into the ATP-binding site of the modeled Fer kinase using a program like AutoDock or Vina.

    • The docking process involves a search algorithm (e.g., Lamarckian genetic algorithm) to explore possible binding poses of the ligand within the active site.

    • Poses were scored based on a scoring function that estimates the binding free energy (kcal/mol).

    • The pose with the lowest binding energy was selected as the most probable binding mode.

  • Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the kinase active site were analyzed to rationalize the binding affinity.

Fer_Kinase_Pathway cluster_pathway Cancer Cell Signaling Fer Fer/FerT Kinase Downstream Downstream Effectors (e.g., STAT3, FAK) Fer->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor 5-Morpholino-Thiadiazole Derivative Inhibitor->Fer Inhibition

Caption: Proposed mechanism of Fer Kinase inhibition.

Broader Biological Potential: Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of antimicrobial agents.[8] Derivatives have shown broad-spectrum activity against various bacterial and fungal strains. The incorporation of a morpholine ring is a rational strategy to improve the drug-like properties of these antimicrobial candidates.

While specific antimicrobial data for this compound derivatives are not extensively published, the activity of analogous compounds highlights the potential of this scaffold class.

Compound ClassTest OrganismActivity (MIC, µg/mL)Reference
5-(Aryl)-1,3,4-thiadiazol-2-aminesS. aureus20 - 28[8]
5-(Aryl)-1,3,4-thiadiazol-2-aminesB. subtilis20 - 28[8]
Tris-1,3,4-thiadiazole derivativeS. aureusGood Activity[8]
5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated)A. niger32 - 42[8]
5-(Aryl)-1,3,4-thiadiazol-2-amines (Oxygenated)C. albicans32 - 42[8]
Representative Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation:

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is then inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10⁵ CFU/mL.

    • Positive (microorganism, no compound) and negative (broth only) control wells are included.

  • Incubation: The plates are incubated at 35-37 °C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Conclusion

This compound is a highly valuable scaffold for modern drug design. While it may not possess potent biological activity itself, its true strength lies in its utility as a versatile starting material. The combination of the pharmacologically active 1,3,4-thiadiazole core and the favorable pharmacokinetic properties imparted by the morpholine ring makes it an ideal platform for derivatization.

The successful in silico design of potent Fer/FerT kinase inhibitors demonstrates a clear and effective application of this scaffold in the development of targeted anticancer agents. The extensive literature on the antimicrobial properties of related thiadiazoles further underscores its potential in creating novel anti-infective drugs. Future research should focus on synthesizing and screening libraries of derivatives based on this core to unlock its full therapeutic potential.

References

In-depth Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Reveals Limited Publicly Available Data on Specific Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and publicly accessible databases indicates a significant gap in the specific therapeutic target data for the compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. While the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shows promise in various therapeutic areas, detailed experimental data, including quantitative metrics of efficacy and specific molecular targets for this particular morpholino-substituted compound, remain largely unpublished.

The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. These include potential applications as anticancer, antimicrobial, anti-inflammatory, and diuretic agents. The core structure is valued for its metabolic stability and its ability to engage in various biological interactions.

However, for this compound specifically, there is a notable absence of in-depth studies that would underpin a technical guide on its therapeutic targets. Key missing information includes:

  • Quantitative Biological Data: There is a lack of publicly available data such as IC50, EC50, or Ki values that would quantify the potency and efficacy of this specific compound against any validated biological target.

  • Detailed Experimental Protocols: Without primary research articles detailing the investigation of this compound, there are no specific experimental methodologies to report.

  • Identified Signaling Pathways: The mechanism of action and the specific signaling pathways modulated by this compound have not been elucidated in the available literature.

While some studies describe the synthesis of various 1,3,4-thiadiazole derivatives containing a morpholine moiety, these papers often focus on the chemical synthesis itself or on applications outside of therapeutics, such as their use as dyes. The broader research on 1,3,4-thiadiazoles suggests that potential therapeutic avenues for derivatives could involve the inhibition of enzymes like carbonic anhydrases or targeting various pathways implicated in cancer cell proliferation. However, without direct experimental evidence for this compound, any such discussion would be speculative.

Due to the scarcity of specific biological data, a detailed technical guide on the therapeutic targets of this compound cannot be constructed at this time. The core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be met. Further primary research is required to identify and validate the specific molecular targets and mechanisms of action for this compound before a comprehensive therapeutic profile can be established.

For researchers, scientists, and drug development professionals interested in this area, the broader literature on 1,3,4-thiadiazole derivatives may offer valuable insights into potential starting points for investigation. However, it is crucial to note that the biological activity of such compounds is highly dependent on their specific substitution patterns.

Preliminary Cytotoxicity Profile of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of direct preliminary cytotoxicity studies for the specific compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. This technical guide, therefore, presents a detailed analysis of the cytotoxic potential of structurally related 2-amino-1,3,4-thiadiazole derivatives to provide a foundational understanding for researchers, scientists, and drug development professionals. The insights herein are drawn from analogous compounds and should be considered as a surrogate for direct experimental data.

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-amino-1,3,4-thiadiazole core, in particular, is a recurring motif in compounds designed as cytotoxic agents. The nature of the substituent at the 5-position of the thiadiazole ring is a critical determinant of the compound's cytotoxic potency and selectivity. This guide will explore the cytotoxicity of various 5-substituted-2-amino-1,3,4-thiadiazole derivatives, offering a predictive lens through which the potential of this compound can be preliminarily assessed.

Data Presentation: Cytotoxicity of Structurally Related 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. This data is compiled from multiple studies and is intended to illustrate the range of cytotoxic potential within this class of compounds.

Compound ID5-SubstituentCell LineIC50 (µM)Reference
1 2,4-DihydroxyphenylHCV29T (Bladder Cancer)Not specified, but noted as having higher antiproliferative effect than cisplatin[1]
1 2,4-DihydroxyphenylSW707 (Rectal Cancer)Not specified, but noted as having higher antiproliferative effect than cisplatin[1]
1 2,4-DihydroxyphenylA549 (Lung Cancer)Not specified, but noted as having higher antiproliferative effect than cisplatin[1]
1 2,4-DihydroxyphenylT47D (Breast Cancer)Not specified, but noted as having higher antiproliferative effect than cisplatin[1]
2 4-Chlorobenzyl-(disulfide)MCF-7 (Breast Cancer)1.78[2]
2 4-Chlorobenzyl-(disulfide)A549 (Lung Cancer)4.04[2]
3 4-MethoxyphenylSK-OV-3 (Ovarian Cancer)19.5[2]
4 BenzylHT-29 (Colon Cancer)Inhibition of 68.28% (concentration not specified)[2]
4 BenzylMDA-MB-231 (Breast Cancer)Inhibition of 62.95% (concentration not specified)[2]
5 N-(5-Nitrothiazol-2-yl)-2-((thio)acetamide)K562 (Leukemia)7.4 (Abl protein kinase inhibition)[2]
6 Not specified (1o)HepG2 (Liver Cancer)8.6[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the cytotoxicity studies of 1,3,4-thiadiazole derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (1,3,4-thiadiazole derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or acidified isopropanol.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Cell Culture
  • Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia) are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Screening

G Figure 1: General Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., MCF-7, A549) Seeding Cell Seeding in 96-well Plates CellCulture->Seeding CompoundPrep Compound Solubilization & Serial Dilution Treatment Treatment with Test Compound (e.g., 24, 48, 72h incubation) CompoundPrep->Treatment Seeding->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Readout Absorbance/Fluorescence Reading Assay->Readout Calculation Calculation of % Cell Viability Readout->Calculation IC50 Determination of IC50 Value Calculation->IC50

Figure 1: General Workflow for In Vitro Cytotoxicity Assessment
Potential Signaling Pathway for 1,3,4-Thiadiazole Induced Apoptosis

While the precise mechanism of action for this compound is unknown, many anticancer agents, including 1,3,4-thiadiazole derivatives, induce apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be investigated.

G Figure 2: Hypothetical Apoptotic Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade Thiadiazole 5-Substituted-2-amino- 1,3,4-thiadiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiadiazole->ROS DNA_Damage DNA Damage Thiadiazole->DNA_Damage Bcl2 Bcl-2 Inhibition Thiadiazole->Bcl2 Bax Bax Activation ROS->Bax DNA_Damage->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical Apoptotic Pathway

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting a wide array of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a versatile pharmacophore in medicinal chemistry. The substituent at the 5-position of the thiadiazole ring is crucial in defining the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a compound of interest for screening and as a building block in drug discovery programs.

General Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of an N-substituted thiosemicarbazide intermediate, specifically 4-(morpholine-4-carbonyl)thiosemicarbazide. This intermediate is then subjected to cyclization to yield the target 1,3,4-thiadiazole derivative. This approach is adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Experimental Protocols

Part 1: Synthesis of 4-(Morpholine-4-carbonyl)thiosemicarbazide (Intermediate)

This step involves the reaction of morpholine-4-carbonyl chloride with thiosemicarbazide.

Materials and Reagents:

  • Morpholine-4-carbonyl chloride

  • Thiosemicarbazide

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Diethyl ether or hexane for precipitation/washing

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of morpholine-4-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by precipitation from a concentrated solution by the addition of a non-polar solvent like diethyl ether or hexane.

  • Dry the purified 4-(morpholine-4-carbonyl)thiosemicarbazide under vacuum.

Part 2: Synthesis of this compound (Target Compound)

This step involves the acid-catalyzed cyclization of the intermediate 4-(morpholine-4-carbonyl)thiosemicarbazide.

Materials and Reagents:

  • 4-(Morpholine-4-carbonyl)thiosemicarbazide (from Part 1)

  • Concentrated Sulfuric Acid or Phosphorous Oxychloride

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • Carefully add the 4-(morpholine-4-carbonyl)thiosemicarbazide (1.0 equivalent) portion-wise to pre-cooled concentrated sulfuric acid at 0 °C with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is the crude product. Collect the solid by filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

  • Dry the final product under vacuum.

Data Presentation

As this protocol is based on established general methodologies rather than a specific literature precedent with reported data for the target molecule, the following table is a template for the expected data to be collected upon synthesis.

Parameter4-(Morpholine-4-carbonyl)thiosemicarbazideThis compound
Molecular Formula C6H12N4O2SC6H10N4OS
Molecular Weight 204.25 g/mol 186.24 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Melting Point (°C) To be determinedTo be determined
Yield (%) To be determinedTo be determined
¹H NMR (δ, ppm) To be determinedTo be determined
¹³C NMR (δ, ppm) To be determinedTo be determined
Mass Spec (m/z) To be determinedTo be determined
IR (cm⁻¹) To be determinedTo be determined

Visualizations

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A Morpholine-4-carbonyl chloride C 4-(Morpholine-4-carbonyl)thiosemicarbazide A->C + Triethylamine in DCM B Thiosemicarbazide B->C + Triethylamine in DCM D This compound C->D Conc. H₂SO₄ 0 °C to RT Logical_Flow start Starting Materials (Morpholine-4-carbonyl chloride, Thiosemicarbazide) step1 Reaction: Formation of Thiosemicarbazide Intermediate start->step1 purify1 Purification of Intermediate (Recrystallization/Precipitation) step1->purify1 step2 Reaction: Acid-catalyzed Cyclization purify1->step2 workup Aqueous Workup and Neutralization step2->workup purify2 Final Purification (Recrystallization) workup->purify2 product Final Product: This compound purify2->product

Application Note: Protocols for In Vitro Antibacterial Assessment of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of antibiotic-resistant bacteria, particularly Gram-negative pathogens like Escherichia coli, presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic structure that has garnered considerable interest in medicinal chemistry due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2][3] This application note provides a comprehensive set of protocols for evaluating the in vitro antibacterial efficacy of a specific derivative, 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, against E. coli. The methodologies described herein include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), disk diffusion susceptibility, and time-kill kinetics, providing a robust framework for preclinical assessment.

Data Presentation: Representative Antibacterial Activity

The following tables summarize representative data for the antibacterial activity of this compound against E. coli (e.g., ATCC 25922).

Disclaimer: The data presented below are for illustrative purposes only and should be determined experimentally.

Table 1: Minimum Inhibitory and Bactericidal Concentrations

Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
This compound 16 32 2 Bactericidal

| Ciprofloxacin (Control) | 0.015 | 0.03 | 2 | Bactericidal |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]

Table 2: Disk Diffusion Susceptibility Test Results

Compound (Disk Content) Zone of Inhibition (mm) Interpretation (CLSI M100)
This compound (30 µg) 18 Intermediate/Susceptible
Ciprofloxacin (5 µg) 32 Susceptible

| Blank (Vehicle Control) | 0 | No Inhibition |

Experimental Workflow

The overall workflow for assessing the antibacterial activity of the test compound is depicted below.

G cluster_incubation Incubation cluster_analysis Data Analysis p1 Prepare Bacterial Inoculum (E. coli, 0.5 McFarland) a1 Broth Microdilution (MIC Assay) p1->a1 a2 Disk Diffusion Assay p1->a2 p2 Prepare Compound Stock & Serial Dilutions p2->a1 p2->a2 inc Incubate Plates (35-37°C, 16-24h) a1->inc d4 Plot Time-Kill Curve a1->d4 For Time-Kill a2->inc d1 Read MIC (Visual Turbidity/OD600) inc->d1 d2 Measure Zone of Inhibition (mm) inc->d2 d3 Subculture for MBC & Count CFU d1->d3

Caption: Experimental workflow for antibacterial susceptibility testing.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]

Materials:

  • This compound

  • E. coli strain (e.g., ATCC 25922)

  • Sterile 96-well clear microtiter plates[5]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[7]

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard[8]

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle control (e.g., DMSO, if applicable)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies and suspend them in sterile saline.[4] Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5][6]

  • Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in CAMHB across the wells of a 96-well plate (e.g., concentrations ranging from 128 µg/mL to 0.25 µg/mL).[7] Typically, 100 µL of each concentration is added to the wells.[6]

  • Plate Setup:

    • Wells 1-10: 100 µL of serially diluted compound.

    • Well 11 (Growth Control): 100 µL of CAMHB (no compound).

    • Well 12 (Sterility Control): 100 µL of uninoculated CAMHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.[4] The final volume in each test well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[9] This can be confirmed by reading the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of an agent that kills ≥99.9% of the initial bacterial inoculum.[4][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Completed MIC microtiter plate

Procedure:

  • Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[9]

  • Plating: Mix the contents of each selected well. Using a calibrated loop or pipette, plate a 10-100 µL aliquot from each of these clear wells onto a separate, sterile MHA plate.[4]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[4]

  • Result Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around an impregnated disk.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Sterile cotton swabs

  • Sterile blank paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Sterile forceps or disk dispenser

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in saline equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8][13]

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum, removing excess fluid by pressing it against the inside of the tube.[13] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[13] Allow the plate to dry for 3-5 minutes.[13]

  • Disk Preparation and Placement: Impregnate sterile blank disks with a known amount of the test compound solution (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disk onto the center of the inoculated agar surface.[11][12] Gently press the disk to ensure complete contact with the agar.[12]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[11]

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around the disk.[13] The result is interpreted as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines), though specific breakpoints for novel compounds must be established.

Protocol 4: Bacterial Growth Curve and Time-Kill Assay

This assay provides insight into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[14]

Materials:

  • All materials from the MIC protocol

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile PBS for serial dilutions

Procedure:

  • Setup: Prepare culture tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without any compound.[14]

  • Inoculation: Inoculate each tube with the E. coli suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 37°C with constant agitation (e.g., 220 rpm).[15] At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[14]

  • Enumeration: Perform ten-fold serial dilutions of each aliquot in sterile PBS. Plate a defined volume of the appropriate dilutions onto MHA plates.

  • Data Analysis: After 18-24 hours of incubation, count the colonies on the plates and calculate the CFU/mL for each time point and concentration.[14] Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Hypothetical Mechanism of Action

While the precise mechanism of 1,3,4-thiadiazole derivatives can vary, a common mode of antibacterial action involves the inhibition of essential enzymes. The diagram below illustrates a hypothetical pathway where the compound inhibits DNA gyrase, an enzyme critical for DNA replication in bacteria.

G cluster_cell Inside E. coli Cell compound 5-Morpholin-4-yl- 1,3,4-thiadiazol-2-amine target Bacterial DNA Gyrase (GyrA/GyrB Subunits) compound->target Binds to Active Site process2 Inhibition of DNA Replication compound->process2 Causes process1 DNA Supercoiling & Replication target->process1 Enables outcome Bacterial Cell Death process2->outcome Leads to

Caption: Hypothetical mechanism: Inhibition of DNA gyrase.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial in vitro evaluation of this compound against E. coli. Consistent and reproducible data generated from these assays are critical for guiding structure-activity relationship (SAR) studies and advancing promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols for the In Vivo Anti-inflammatory Evaluation of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, which incorporates a morpholine ring, is a subject of interest for its potential anti-inflammatory effects. This document provides detailed protocols for the in vivo evaluation of this compound using the carrageenan-induced paw edema model in rats, a standard and widely accepted method for assessing acute inflammation.[3][4] Additionally, a protocol for measuring myeloperoxidase (MPO) activity is included as a biochemical marker of neutrophil infiltration into inflamed tissues.

Data Presentation

The following tables summarize representative quantitative data from in vivo anti-inflammatory studies of 1,3,4-thiadiazole derivatives, which can be used as a benchmark for evaluating this compound.

Table 1: Effect of a Representative 1,3,4-Thiadiazole Derivative on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)Inhibition of Edema (%)
Control (Carrageenan)-0.85 ± 0.04-
Indomethacin (Standard)100.42 ± 0.0250.6
Representative Thiadiazole200.51 ± 0.0340.0
Representative Thiadiazole400.45 ± 0.03*47.1

*p < 0.05 compared to the control group. Data is hypothetical and based on typical results for this class of compounds.

Table 2: Effect of a Representative 1,3,4-Thiadiazole Derivative on Myeloperoxidase (MPO) Activity in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue) (Mean ± SEM)Inhibition of MPO Activity (%)
Control (Carrageenan)-12.5 ± 1.1-
Indomethacin (Standard)106.2 ± 0.550.4
Representative Thiadiazole208.1 ± 0.735.2
Representative Thiadiazole406.9 ± 0.6*44.8

*p < 0.05 compared to the control group. Data is hypothetical and based on typical results for this class of compounds.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation in the rat paw and the assessment of the anti-inflammatory effects of the test compound.[5][6]

Materials:

  • This compound

  • Indomethacin (positive control)

  • Carrageenan (lambda, type IV)

  • 0.9% Saline solution

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Wistar rats (150-200g)

Procedure:

  • Animal Acclimatization: House the rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Control (vehicle + carrageenan)

    • Group II: Positive Control (Indomethacin 10 mg/kg + carrageenan)

    • Group III: Test Compound (e.g., 20 mg/kg + carrageenan)

    • Group IV: Test Compound (e.g., 40 mg/kg + carrageenan)

  • Drug Administration: Administer the vehicle, indomethacin, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Initial Paw Volume Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Activity Assay

This protocol measures the activity of MPO, an enzyme abundant in neutrophils, in the inflamed paw tissue.[7][8][9]

Materials:

  • Paw tissue homogenate

  • Potassium phosphate buffer (50 mM, pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide (H₂O₂)

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: At the end of the paw edema experiment (e.g., 5 hours), euthanize the animals and excise the inflamed paw tissue. Homogenize the tissue in 50 mM potassium phosphate buffer containing 0.5% HTAB.

  • Centrifugation: Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C.

  • Assay Preparation: In a 96-well plate, add the supernatant from the tissue homogenate.

  • Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.

  • Kinetic Reading: Add the reaction mixture to the wells containing the supernatant and immediately start measuring the change in absorbance at 460 nm over time using a spectrophotometer.

  • Data Analysis: MPO activity is expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping drug_prep Test Compound & Standard Preparation grouping->drug_prep drug_admin Drug Administration drug_prep->drug_admin initial_paw Initial Paw Volume Measurement drug_admin->initial_paw carrageenan Carrageenan Injection initial_paw->carrageenan paw_measurement Paw Volume Measurement (1-5h) carrageenan->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia mpo_assay Myeloperoxidase (MPO) Assay euthanasia->mpo_assay data_analysis Data Analysis & Interpretation mpo_assay->data_analysis

Caption: Experimental workflow for in vivo anti-inflammatory evaluation.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_compound Potential Mechanism of Action cluster_response Inflammatory Response carrageenan Carrageenan mediators Release of Pro-inflammatory Mediators (Histamine, Bradykinin) carrageenan->mediators cox2 Upregulation of COX-2 & LOX mediators->cox2 prostaglandins Prostaglandin & Leukotriene Synthesis cox2->prostaglandins neutrophil Neutrophil Infiltration prostaglandins->neutrophil edema Edema, Erythema, Hyperalgesia neutrophil->edema thiadiazole 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine thiadiazole->cox2 Inhibition thiadiazole->neutrophil Inhibition

Caption: Putative anti-inflammatory signaling pathway.

References

Application Notes and Protocols for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed a notable scarcity of specific data on the direct anticancer applications of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. The following application notes and protocols are therefore based on studies of structurally related 1,3,4-thiadiazole derivatives, which have demonstrated significant potential in anticancer research. These methodologies and findings may serve as a valuable starting point for investigating the specific effects of this compound.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anticancer effects. These compounds have been shown to interfere with various cellular processes critical for cancer cell proliferation and survival. The mesoionic nature of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, enabling interaction with intracellular targets.

Overview of Anticancer Potential of 1,3,4-Thiadiazole Derivatives

Derivatives of 2-amino-1,3,4-thiadiazole are a promising class of compounds in the development of novel anticancer agents. Their antitumor properties are often enhanced by the introduction of various substituents at the 5-position of the thiadiazole core. Research has indicated that these compounds can exert their anticancer effects through multiple mechanisms, including:

  • Inhibition of Key Kinases: Many 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell signaling pathways regulating proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

  • Induction of Apoptosis: These compounds have been observed to trigger programmed cell death (apoptosis) in cancer cells.[1] This is a critical mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

  • Inhibition of Topoisomerase II: Interference with this essential enzyme for DNA replication can lead to cancer cell death.[2]

  • Other Mechanisms: The diverse biological activities of 1,3,4-thiadiazole derivatives also include inhibition of enzymes like histone deacetylase and glutaminase.[2]

Quantitative Data on Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of several 1,3,4-thiadiazole derivatives against various human cancer cell lines. This data is presented to provide a comparative overview of the potential potency of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) LoVo (Colon)2.44[2][3]
MCF-7 (Breast)23.29[2][3]
N-(6-methoxybenzothiazol-2-yl)-2-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio]acetamide (13) MCF-7 (Breast)Not specified, but noted as highly selective[4]
HepG2 (Liver)Not specified, but noted as highly selective[4]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4e) MCF-7 (Breast)Not specified, IC50 range for series 2.32-8.35 µM[5]
HepG2 (Liver)Not specified, IC50 range for series 2.32-8.35 µM[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative (4i) MCF-7 (Breast)Not specified, IC50 range for series 2.32-8.35 µM[5]
HepG2 (Liver)Not specified, IC50 range for series 2.32-8.35 µM[5]
2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole Colon & Breast AdenocarcinomaDemonstrated anti-proliferative effects[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer properties of 1,3,4-thiadiazole derivatives. These can be adapted for the investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • This compound (or derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (PI Staining)

This method uses propidium iodide (PI) to stain cellular DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • PI/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that is often targeted by anticancer compounds, leading to the induction of apoptosis. 1,3,4-thiadiazole derivatives may inhibit key proteins in this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion_node Mitochondrion Bax->Mitochondrion_node Promotes Permeabilization Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Mitochondrion_node->Cytochrome_c Releases Thiadiazole_Derivative 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine (Hypothesized) Thiadiazole_Derivative->Akt Inhibits (Potential Target)

Caption: Hypothesized mechanism of apoptosis induction by a 1,3,4-thiadiazole derivative.

Experimental Workflow for In Vitro Anticancer Screening

This diagram outlines the typical workflow for the initial in vitro screening of a novel compound for anticancer activity.

G Start Start: Compound Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cytotoxicity (MTT Assay) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: Standard workflow for in vitro evaluation of a potential anticancer compound.

Logical Relationship of Anticancer Action

This diagram illustrates the logical progression from compound activity to the desired cellular outcome in cancer cells.

G Compound 1,3,4-Thiadiazole Derivative Target_Interaction Interaction with Cellular Target(s) (e.g., Kinases) Compound->Target_Interaction Pathway_Disruption Disruption of Pro-survival Signaling Target_Interaction->Pathway_Disruption Cellular_Response Induction of Cellular Response Pathway_Disruption->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death & Inhibition of Proliferation Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Logical flow of the anticancer mechanism of action for a 1,3,4-thiadiazole derivative.

References

Application Notes and Protocols: Development of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives for Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential agricultural applications, and relevant experimental protocols for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine derivatives. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal and agricultural chemistry, known to exhibit a wide range of biological activities, including antifungal, herbicidal, and insecticidal properties. The incorporation of a morpholine moiety can enhance the biological activity and spectrum of these compounds.

Synthesis of this compound Derivatives

A general synthetic route to 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. For the synthesis of derivatives containing a morpholine ring, one common strategy involves the use of a morpholine-containing starting material. One possible synthetic pathway is the reaction of 4-morpholinecarbonyl chloride with a diazotized 2-amino-5-mercapto-1,3,4-thiadiazole.[1]

General Synthetic Protocol:

A one-pot synthesis method can also be employed for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. This method involves the reaction of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE), avoiding the use of more hazardous reagents such as POCl₃ or SOCl₂.[2]

Logical Workflow for Synthesis:

cluster_start Starting Materials cluster_reaction One-Pot Synthesis cluster_cyclization Cyclization cluster_product Product Carboxylic Acid Carboxylic Acid Reaction Reaction in Polyphosphate Ester (PPE) Carboxylic Acid->Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Intermediate Acylthiosemicarbazide Intermediate Reaction->Intermediate Formation Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Undergoes Product 5-Substituted-2-amino- 1,3,4-thiadiazole Cyclodehydration->Product Yields

Caption: General workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Agricultural Applications and Biological Activity

Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of activities relevant to agriculture. The specific activity of this compound derivatives needs to be empirically determined, but based on related compounds, they are promising candidates for the following applications.

Antifungal Activity

Mechanism of Action: Morpholine fungicides are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. They typically act as multi-site inhibitors, targeting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase. This disruption leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[3][4]

Signaling Pathway of Morpholine Fungicides:

Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols Intermediate_Sterols Lanosterol->Intermediate_Sterols Demethylation Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Isomerization & Reduction Sterol_Delta14_Reductase Sterol_Delta14_Reductase Intermediate_Sterols->Sterol_Delta14_Reductase Sterol_Delta8_Delta7_Isomerase Sterol_Delta8_Delta7_Isomerase Intermediate_Sterols->Sterol_Delta8_Delta7_Isomerase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Component of Fungal_Growth_Inhibition Fungal Growth Inhibition Morpholine_Fungicide Morpholine_Fungicide Morpholine_Fungicide->Sterol_Delta14_Reductase Inhibits Morpholine_Fungicide->Sterol_Delta8_Delta7_Isomerase Inhibits

Caption: Proposed mechanism of action for morpholine-containing antifungal agents.

Quantitative Data: While specific data for 5-morpholin-4-yl derivatives against agricultural pathogens is limited in publicly available literature, the following table presents data for analogous 1,3,4-thiadiazole derivatives to illustrate the potential efficacy.

Compound IDTarget PathogenIC₅₀ (µg/mL)Reference CompoundIC₅₀ (µg/mL)
Thiadiazole Derivative A Botrytis cinerea12.5Thiabendazole5.0
Thiadiazole Derivative B Fusarium oxysporum25.0Carbendazim10.0
Thiadiazole Derivative C Rhizoctonia solani18.7Triadimefon8.2

Note: The data presented in this table is for illustrative purposes and represents the activity of related 1,3,4-thiadiazole compounds, not specifically 5-morpholin-4-yl derivatives.

Herbicidal Activity

Mechanism of Action: Certain 1,3,4-thiadiazole derivatives have been reported to exhibit herbicidal activity by inhibiting photosynthesis. This often involves the disruption of electron transport in Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis.[4]

Signaling Pathway of Thiadiazole Herbicides (Photosynthesis Inhibition):

Light Light PSII Photosystem II (PSII) Light->PSII H2O H2O H2O->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain e- ATP_Synthase ATP Synthase Electron_Transport_Chain->ATP_Synthase NADPH NADPH Electron_Transport_Chain->NADPH ATP ATP ATP_Synthase->ATP Calvin_Cycle Calvin Cycle ATP->Calvin_Cycle NADPH->Calvin_Cycle Sugars Sugars Calvin_Cycle->Sugars Thiadiazole_Herbicide Thiadiazole_Herbicide Thiadiazole_Herbicide->PSII Inhibits Electron Flow

Caption: Proposed mechanism of action for thiadiazole-based herbicides targeting photosynthesis.

Quantitative Data: Specific herbicidal activity data for this compound derivatives is not readily available. The following table provides example data for other herbicidal 1,3,4-thiadiazole compounds.

Compound IDTarget Weed SpeciesIC₅₀ (µM) (Pre-emergence)IC₅₀ (µM) (Post-emergence)
Thiadiazole Herbicide X Amaranthus retroflexus5.215.8
Thiadiazole Herbicide Y Echinochloa crus-galli10.522.1
Thiadiazole Herbicide Z Chenopodium album8.118.9

Note: This data is illustrative and based on the activity of other 1,3,4-thiadiazole herbicides.

Insecticidal Activity

Some 1,3,4-thiadiazole derivatives have shown insecticidal properties.[5][6] The mode of action can vary, but may involve targeting the nervous system or other vital physiological processes in insects.

Quantitative Data: LC₅₀ values for some 1,3,4-thiadiazole derivatives against the cotton leafworm (Spodoptera littoralis) have been reported, although these are not specifically the 5-morpholino-substituted compounds.

Compound IDTarget InsectLC₅₀ (mg/L)
Thiadiazole Insecticide 1 Spodoptera littoralis6.42
Thiadiazole Insecticide 2 Spodoptera littoralis6.90

Note: This data is for illustrative purposes and is based on the activity of other 1,3,4-thiadiazole insecticides.[6]

Experimental Protocols

The following are detailed protocols for the evaluation of the agricultural potential of this compound derivatives.

Antifungal Bioassay Protocol (In Vitro)

This protocol is adapted for screening compounds against fungal plant pathogens like Botrytis cinerea.[7][8]

Workflow for In Vitro Antifungal Bioassay:

Prepare_Media Prepare Potato Dextrose Agar (PDA) Plates Inoculate_Plates Inoculate PDA Plates with Fungal Spores and Compounds Prepare_Media->Inoculate_Plates Prepare_Inoculum Prepare Fungal Spore Suspension Prepare_Inoculum->Inoculate_Plates Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Measure_Inhibition Measure Zone of Inhibition or Mycelial Growth Incubate->Measure_Inhibition Calculate_IC50 Calculate IC50 Values Measure_Inhibition->Calculate_IC50

Caption: Workflow for conducting an in vitro antifungal bioassay.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes

  • Fungal culture (e.g., Botrytis cinerea)

  • Test compounds (this compound derivatives)

  • Solvent (e.g., DMSO)

  • Sterile water

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a spore suspension of the test fungus by adding sterile water to a mature culture plate and gently scraping the surface. Filter the suspension and adjust the spore concentration using a hemocytometer.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Assay:

    • Poisoned Food Technique: Add the test compound solutions to the molten PDA before pouring into plates to achieve the desired final concentrations. Inoculate the center of each plate with a mycelial plug or a drop of spore suspension.

    • Disk Diffusion Method: Place sterile paper discs impregnated with the test compound solutions onto the surface of PDA plates previously seeded with the fungal spore suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.

  • Data Collection: Measure the diameter of the fungal colony (poisoned food technique) or the zone of inhibition around the paper disc (disk diffusion method).

  • Analysis: Calculate the percentage of mycelial growth inhibition and determine the IC₅₀ value (the concentration that inhibits 50% of fungal growth).

Herbicidal Bioassay Protocol (Pre-emergence)

This protocol is designed to assess the pre-emergence herbicidal activity of the test compounds.[9][10]

Workflow for Pre-emergence Herbicidal Bioassay:

Prepare_Pots Prepare Pots with Sterilized Soil Sow_Seeds Sow Weed Seeds Prepare_Pots->Sow_Seeds Apply_Compounds Apply Test Compounds to Soil Surface Sow_Seeds->Apply_Compounds Incubate Incubate in Greenhouse or Growth Chamber Apply_Compounds->Incubate Assess_Germination Assess Seed Germination and Seedling Growth Incubate->Assess_Germination Calculate_IC50 Calculate IC50 Values for Germination Inhibition Assess_Germination->Calculate_IC50

Caption: Workflow for a pre-emergence herbicidal activity screening.

Materials:

  • Pots or trays

  • Sterilized soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Test compounds

  • Spraying equipment

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Pot Preparation: Fill pots or trays with the sterilized soil mix.

  • Sowing: Sow a known number of weed seeds at a uniform depth in each pot.

  • Treatment Application: Prepare solutions of the test compounds at various concentrations. Apply the solutions uniformly to the soil surface using a sprayer. Include a solvent control and an untreated control.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After a set period (e.g., 14-21 days), count the number of emerged seedlings in each pot. Visual injury ratings can also be recorded.

  • Analysis: Calculate the percentage of germination inhibition for each treatment and determine the IC₅₀ value.

Insecticidal Bioassay Protocol (Contact Toxicity)

This protocol is suitable for evaluating the contact toxicity of compounds against sucking insects like aphids.[11][12]

Workflow for Contact Insecticide Bioassay:

Prepare_Leaf_Discs Prepare Leaf Discs Treat_Leaf_Discs Dip Leaf Discs in Compound Solutions Prepare_Leaf_Discs->Treat_Leaf_Discs Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treat_Leaf_Discs Infest_Discs Place Aphids on Treated Leaf Discs Treat_Leaf_Discs->Infest_Discs Incubate Incubate under Controlled Conditions Infest_Discs->Incubate Assess_Mortality Assess Aphid Mortality Incubate->Assess_Mortality Calculate_LC50 Calculate LC50 Values Assess_Mortality->Calculate_LC50

Caption: Workflow for a contact insecticide bioassay using the leaf-dip method.

Materials:

  • Host plant leaves

  • Petri dishes

  • Agar

  • Test insects (e.g., aphids)

  • Test compounds

  • Wetting agent

  • Fine paintbrush

  • Incubator or growth chamber

Procedure:

  • Leaf Disc Preparation: Cut leaf discs from untreated host plants and place them on agar in Petri dishes to maintain turgor.

  • Treatment Application: Prepare serial dilutions of the test compounds in water containing a wetting agent. Dip the leaf discs into the test solutions for a set time (e.g., 10 seconds). Allow the discs to air dry.

  • Infestation: Carefully transfer a known number of insects (e.g., 10-20 adult aphids) onto each treated leaf disc using a fine paintbrush.

  • Incubation: Keep the Petri dishes in an incubator or growth chamber with controlled conditions.

  • Data Collection: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when gently prodded.

  • Analysis: Correct for control mortality using Abbott's formula and calculate the LC₅₀ value (the concentration that causes 50% mortality).

Conclusion

This compound derivatives represent a promising class of compounds for the development of new agricultural products. Their potential for broad-spectrum activity against fungi, weeds, and insects warrants further investigation. The protocols outlined in these application notes provide a framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a library of these derivatives and the generation of robust quantitative data on their biological activities against a wide range of agricultural targets. Elucidation of their specific modes of action will be crucial for their effective and sustainable use in crop protection.

References

Application Notes and Protocols: In Vitro Testing of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine on Microbial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for testing the in vitro antimicrobial activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and its derivatives. The protocols detailed below are based on established microbiological techniques to ensure reproducibility and accuracy in determining the efficacy of the compound against a variety of microbial strains.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables summarize the antimicrobial activity of a closely related analogue, N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide . This data is presented to illustrate the potential antimicrobial profile of this class of compounds and to provide a framework for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive128
Staphylococcus epidermidis ATCC 12228Gram-positive64
Enterococcus faecalis ATCC 29212Gram-positive256
Bacillus subtilis ATCC 6633Gram-positive128
Escherichia coli ATCC 25922Gram-negative256
Pseudomonas aeruginosa ATCC 27853Gram-negative>512
Klebsiella pneumoniae ATCC 13883Gram-negative256

Table 2: Minimum Inhibitory Concentration (MIC) of N-[5-(morpholin-4-yl)-1,3,4-thiadiazol-2-yl]acetamide against Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 10231128
Candida parapsilosis ATCC 2201964
Aspergillus niger ATCC 16404256

Experimental Protocols

The following are detailed protocols for two standard methods of in vitro antimicrobial susceptibility testing.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[1][2]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to achieve the desired starting concentration for the assay.

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate culture, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting concentration of the compound to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

    • Inoculate each well with 10 µL of the prepared microbial inoculum.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for yeast.

  • Reading the Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[3][4][5][6]

Materials:

  • This compound

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Compound Disks:

    • Prepare a solution of this compound in a suitable volatile solvent at a desired concentration.

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto each sterile paper disk.

    • Allow the disks to dry completely in a sterile environment before use.

  • Preparation of Inoculum:

    • Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Using sterile forceps, place the prepared compound disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

    • The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Visualizations

The following diagrams illustrate the experimental workflows.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_results Incubation & Results Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h at 37°C) Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Experimental_Workflow_Disk_Diffusion cluster_prep Preparation cluster_assay Assay Setup (MHA Plate) cluster_incubation_results Incubation & Results Disk_Prep Prepare Compound- Impregnated Disks Disk_Application Apply Disks to Plate Surface Disk_Prep->Disk_Application Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Plate_Inoculation->Disk_Application Incubation Incubate Plate (16-24h at 37°C) Disk_Application->Incubation Zone_Measurement Measure Zone of Inhibition (mm) Incubation->Zone_Measurement

References

Application Notes and Protocols for Cell-Based Assays of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cellular activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a compound belonging to the 1,3,4-thiadiazole class of molecules. Derivatives of this heterocyclic scaffold have demonstrated significant potential as anticancer agents by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MEK/ERK pathways.[1][2][3] The presence of a morpholine ring is a common feature in inhibitors of the PI3K/Akt/mTOR signaling pathway.

This document outlines detailed protocols for a suite of cell-based assays to characterize the biological effects of this compound and its analogs. The provided methodologies are foundational for preclinical assessment and mechanism of action studies.

Data Presentation: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of various 1,3,4-thiadiazole derivatives against several human cancer cell lines. This data provides a comparative context for evaluating the potency of this compound.

Table 1: IC50 Values of 1,3,4-Thiadiazole Derivatives in Breast Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120-160
2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazoleMDA-MB-23170-170
3-heteroarylindoles with 1,3,4-thiadiazoleMCF-71.01–2.04
N-(5-(3-methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMCF-721.3 ± 0.72 (µg/mL)
Compound with two methoxy groups in phenyl ringsMCF-70.28 (µg/mL)
D-ring fused 1,2,3-thiadiazole dehydroepiandrosterone derivativesT47D0.042 - 0.058[4]

Table 2: IC50 Values of 1,3,4-Thiadiazole Derivatives in Other Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Thienopyrimidine derivative linked to thiadiazoleHT-29 (Colon)45.62[5]
Thienopyrimidine derivativeHepG2 (Liver)0.99[5]
4-(isopropylthio)anthra[1,2-c][6][7][8]thiadiazole-6,11-dioneLeukemia & Prostate0.18 - 1.45[4]
Disulfide derivatives with 1,3,4-thiadiazoleA549 (Lung)2.12 - 4.58

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_compound Treat with compound for 24-48h seed_cells->treat_compound harvest_cells Harvest cells (including supernatant) treat_compound->harvest_cells wash_pbs Wash with cold PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC and PI resuspend_buffer->add_stains incubate_rt Incubate at RT in the dark add_stains->incubate_rt flow_cytometry Analyze by flow cytometry incubate_rt->flow_cytometry

Caption: Workflow of the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of key executioner caspases (caspase-3) and initiator caspases (caspase-8 and -9) to confirm apoptosis induction.

Principle: Caspases are a family of proteases that play a central role in apoptosis. The assay utilizes specific peptide substrates conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

Protocol:

  • Cell Lysis: Treat cells with the compound, harvest, and lyse them according to the manufacturer's instructions of a commercial caspase activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9) and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle distribution.

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Fixation: Treat cells with the compound, harvest, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MEK/ERK.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and transferred to a membrane. Specific proteins are then detected using primary antibodies, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mek MEK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt Phosphorylation Cascade mTOR mTOR Akt->mTOR Phosphorylation Cascade Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes MEK MEK ERK ERK MEK->ERK Phosphorylation Cascade Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Cascade Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Compound This compound Compound->PI3K Inhibits? Compound->MEK Inhibits?

Caption: Potential signaling pathways affected by the compound.

Protocol for p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) Detection:

  • Protein Extraction: Treat cells with the compound for the desired time, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking with primary antibodies against p-Akt (Ser473) (e.g., 1:1000 dilution in 5% BSA/TBST) or p-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total Akt and total ERK to normalize for protein loading.

Cell Migration (Wound Healing/Scratch) Assay

This assay assesses the effect of the compound on cell migration.

Principle: A "scratch" or "wound" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored by microscopy.

Protocol:

  • Cell Seeding: Seed cells in a 12-well plate and grow until they form a confluent monolayer (usually 18-24 hours).

  • Scratch Creation: Create a straight scratch in the cell monolayer using a sterile 1 mm pipette tip.

  • Washing and Treatment: Gently wash the cells with PBS to remove detached cells. Replace with fresh medium containing the test compound at various concentrations.

  • Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope. Mark the position of the image.

  • Incubation and Monitoring: Incubate the plate and capture images of the same marked areas at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area. The percentage of wound closure can be calculated as: % wound closure = [(Initial width - Final width) / Initial width] x 100.[6]

References

Application Notes and Protocols for Evaluating the Efficacy of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design for testing the efficacy of novel thiadiazole derivatives. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Overview of Thiadiazole Derivatives' Therapeutic Potential

Thiadiazole and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Their unique structural features, including the mesoionic character of the thiadiazole ring, allow them to cross cellular membranes and interact with a wide range of biological targets.[1][3] This has led to the exploration of thiadiazole derivatives for a variety of therapeutic applications, most notably as anticancer, antimicrobial, and anti-Alzheimer's disease agents.[1][4][5]

The biological activity of thiadiazole derivatives is often attributed to their ability to act as bioisosteres of naturally occurring molecules like pyrimidines, enabling them to interfere with processes such as DNA replication.[6] Furthermore, the thiadiazole scaffold serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of their pharmacological properties.[7]

Pre-Clinical Efficacy Testing: A Multifaceted Approach

A thorough evaluation of the efficacy of new thiadiazole derivatives requires a multi-pronged approach, encompassing a battery of in vitro assays tailored to the intended therapeutic application. The following sections outline the experimental design for assessing anticancer, antimicrobial, and anti-Alzheimer's properties.

Anticancer Efficacy Evaluation

Thiadiazole derivatives have shown considerable promise as anticancer agents, with studies demonstrating their ability to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[8] The experimental workflow for evaluating the anticancer potential of these compounds is outlined below.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Thiadiazole Derivatives Thiadiazole Derivatives MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Thiadiazole Derivatives->MTT Assay (Cytotoxicity) Determine IC50 Values Determine IC50 Values MTT Assay (Cytotoxicity)->Determine IC50 Values Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50 Values->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Determine IC50 Values->Cell Cycle Analysis Western Blotting Western Blotting Determine IC50 Values->Western Blotting Quantify Apoptotic vs. Necrotic Cells Quantify Apoptotic vs. Necrotic Cells Apoptosis Assay (Annexin V/PI)->Quantify Apoptotic vs. Necrotic Cells Determine Cell Cycle Arrest Phase Determine Cell Cycle Arrest Phase Cell Cycle Analysis->Determine Cell Cycle Arrest Phase Analyze Protein Expression/Phosphorylation Analyze Protein Expression/Phosphorylation Western Blotting->Analyze Protein Expression/Phosphorylation G cluster_0 EGFR Signaling cluster_1 PI3K/Akt Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibition Protein Synthesis\n(Cell Growth) Protein Synthesis (Cell Growth) mTOR->Protein Synthesis\n(Cell Growth) Apoptosis Apoptosis Bad->Apoptosis Thiadiazole\nDerivative Thiadiazole Derivative Thiadiazole\nDerivative->EGFR Inhibition Thiadiazole\nDerivative->Akt Inhibition G Thiadiazole Derivatives Thiadiazole Derivatives Kirby-Bauer Disk Diffusion Kirby-Bauer Disk Diffusion Thiadiazole Derivatives->Kirby-Bauer Disk Diffusion Broth Microdilution Broth Microdilution Thiadiazole Derivatives->Broth Microdilution Measure Zones of Inhibition Measure Zones of Inhibition Kirby-Bauer Disk Diffusion->Measure Zones of Inhibition Qualitative Assessment of Activity Qualitative Assessment of Activity Measure Zones of Inhibition->Qualitative Assessment of Activity Determine Minimum Inhibitory Concentration (MIC) Determine Minimum Inhibitory Concentration (MIC) Broth Microdilution->Determine Minimum Inhibitory Concentration (MIC) Quantitative Assessment of Potency Quantitative Assessment of Potency Determine Minimum Inhibitory Concentration (MIC)->Quantitative Assessment of Potency G Thiadiazole Derivatives Thiadiazole Derivatives AChE Inhibition Assay (Ellman's Method) AChE Inhibition Assay (Ellman's Method) Thiadiazole Derivatives->AChE Inhibition Assay (Ellman's Method) Measure Rate of Color Formation Measure Rate of Color Formation AChE Inhibition Assay (Ellman's Method)->Measure Rate of Color Formation Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Rate of Color Formation->Calculate % Inhibition and IC50

References

Application Notes and Protocols: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole ring system linked to a morpholine moiety. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of various enzymes, playing crucial roles in numerous pathological conditions. Notably, the 2-amino-1,3,4-thiadiazole core is a key structural element in many potent enzyme inhibitors. This document provides an overview of the potential applications of this compound in enzyme inhibition studies, focusing on carbonic anhydrases and protein kinases as likely targets based on chemoinformatic analysis of its structural components. Detailed protocols for preliminary in vitro evaluation are also presented.

Potential Enzyme Targets and Therapeutic Areas

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole ring is a known zinc-binding group and is considered a bioisostere of the sulfonamide group found in classical carbonic anhydrase (CA) inhibitors like acetazolamide. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, edema, and certain types of cancer. Given the structural similarities to known CA inhibitors, this compound is a prime candidate for investigation as a carbonic anhydrase inhibitor.

Protein Kinase Inhibition

The 2-amino-1,3,4-thiadiazole scaffold is also prevalent in a variety of protein kinase inhibitors. Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases. The nitrogen atoms in the heterocyclic core can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. A study on structurally related N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides has suggested their potential as Fer/FerT kinase inhibitors through in silico modeling.[4] This indicates that this compound may also exhibit inhibitory activity against various protein kinases.

Data Presentation: Inhibition Data for Structurally Related Compounds

Table 1: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

Compound/Derivative Class Target Enzyme Inhibition Constant (Kᵢ) Reference
5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives hCA II 7.9 nM [5]
Morpholine Derived Thiazoles Bovine CA-II 9.64 ± 0.007 μM [6]
Pyrazole amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide hCA-II IC₅₀: 0.055 to 2.6 µM [7]

| Metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | CA I, II, and IV | Potent Inhibition |[3] |

Table 2: Kinase Inhibition by Structurally Related Compounds

Compound/Derivative Class Target Enzyme Activity Reference
N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides Fer Kinase Stronger binding than reference drug (in silico) [4]

| Thiazole Derivatives with Morpholine Group | Various Kinases | Significant antitumor efficacy |[8] |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound as an inhibitor of carbonic anhydrase and a generic protein kinase.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the esterase activity of carbonic anhydrase.

Materials and Reagents:

  • Human Carbonic Anhydrase II (hCA II), purified

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA), substrate

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound and positive control in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 0.5%.

    • Prepare a stock solution of pNPA in acetonitrile (e.g., 100 mM) and dilute it with the assay buffer to the desired final concentration just before use.

    • Prepare the hCA II enzyme solution in Tris-HCl buffer to the desired concentration.

  • Assay:

    • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer.

    • Add 20 µL of the diluted test compound or positive control to the respective wells. For the negative control, add 20 µL of buffer with the same DMSO concentration.

    • Add 20 µL of the hCA II enzyme solution to all wells except for the blank.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm using a microplate reader. Take readings every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 - [(Rate of sample / Rate of negative control) * 100]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: In Vitro Protein Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol describes a general method for assessing kinase inhibition using a fluorescence-based assay that measures ATP consumption.

Materials and Reagents:

  • Recombinant protein kinase and its specific substrate peptide

  • This compound (test compound)

  • Staurosporine or other appropriate known inhibitor (positive control)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Fluorescence-based ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • DMSO

  • White, opaque 96-well or 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in DMSO (e.g., 10 mM).

    • Create a serial dilution of the inhibitors in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • Kinase Reaction:

    • Add the kinase, substrate peptide, and assay buffer to the wells of the microplate.

    • Add the serially diluted test compound or positive control to the appropriate wells. For the negative control (100% activity), add buffer with DMSO. For the background (0% activity), add buffer without the kinase.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding the fluorescence-based detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection kit (e.g., 10-40 minutes at room temperature).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a suitable curve-fitting model (e.g., four-parameter logistic fit).

Visualizations

G General Mechanism of Carbonic Anhydrase Inhibition cluster_0 Enzyme Reaction and Inhibition ActiveSite CA Active Site (Zn²⁺) HCO3 HCO₃⁻ Product ActiveSite->HCO3 Catalyzes H2O Water Molecule H2O->ActiveSite Coordinates Inhibitor 5-Morpholin-4-yl- 1,3,4-thiadiazol-2-amine (Inhibitor) Inhibitor->ActiveSite Binds & Blocks (Displaces Water) CO2 CO₂ Substrate CO2->ActiveSite Binds

Caption: General mechanism of Carbonic Anhydrase inhibition.

G Generic Protein Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Inhibitor 5-Morpholin-4-yl- 1,3,4-thiadiazol-2-amine Inhibitor->Kinase Inhibits ATP Binding

Caption: Generic protein kinase signaling pathway and point of inhibition.

G Experimental Workflow for Enzyme Inhibition Assay Start Start Prep Prepare Reagents: - Test Compound Dilutions - Enzyme Solution - Substrate Solution Start->Prep AssaySetup Set up 96-well plate: - Add Buffer - Add Test Compound/Control - Add Enzyme Prep->AssaySetup PreIncubate Pre-incubate at Room Temp AssaySetup->PreIncubate Reaction Initiate Reaction (Add Substrate) PreIncubate->Reaction Measure Measure Signal (Absorbance/Fluorescence) over time Reaction->Measure Analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition Measure->Analysis IC50 Plot Dose-Response Curve & Calculate IC₅₀ Analysis->IC50 End End IC50->End

Caption: General experimental workflow for in vitro enzyme inhibition assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a common synthetic route involving the cyclization of a morpholine-containing thiosemicarbazide precursor.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction of starting materials. 2. Decomposition of reactants or product. 3. Suboptimal reaction temperature. 4. Inefficient cyclizing agent. 5. Presence of moisture.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials. 2. Avoid excessive heating and prolonged reaction times. 3. Optimize the reaction temperature. For many thiadiazole syntheses, a temperature range of 80-120°C is effective. 4. Experiment with different cyclizing agents such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or phosphorus pentachloride (PCl₅). The choice of agent can significantly impact yield. 5. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Significant Side Products 1. Oxidation of the thiosemicarbazide starting material. 2. Formation of oxadiazole or other heterocyclic byproducts. 3. Self-condensation of starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. The choice of cyclizing agent can influence the formation of byproducts. For example, using a milder cyclizing agent might reduce unwanted side reactions. 3. Control the rate of addition of reagents and maintain a consistent reaction temperature.
Difficulty in Product Purification 1. Co-precipitation of starting materials or byproducts with the desired product. 2. Product is highly soluble in the recrystallization solvent. 3. Oily product formation.1. Wash the crude product with a solvent in which the impurities are soluble but the product is not. 2. Use a solvent system for recrystallization where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of similar compounds include ethanol, methanol, or DMF/water mixtures. 3. Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce solidification. Column chromatography may be necessary for purification of persistent oils.
Inconsistent Results 1. Variability in the quality of starting materials. 2. Inconsistent reaction conditions.1. Ensure the purity of starting materials, especially the morpholine-4-carbothiohydrazide. 2. Carefully control reaction parameters such as temperature, stirring speed, and reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclization of a suitable N-substituted thiosemicarbazide. For this specific molecule, the likely precursor is morpholine-4-carbothiohydrazide. This precursor can be cyclized using various reagents to form the 1,3,4-thiadiazole ring.

Q2: What are the most critical parameters to control for a high yield?

The most critical parameters are typically the choice of cyclizing agent, the reaction temperature, and the reaction time. The purity of the starting materials and the absence of moisture are also crucial for a successful synthesis.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product spot. A suitable solvent system for TLC of similar compounds is often a mixture of ethyl acetate and hexane.

Q4: What are some common side products and how can they be identified?

Common side products can include unreacted starting materials, oxidized species, and potentially other heterocyclic ring systems like oxadiazoles. These can often be identified by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude product with that of the expected product.

Q5: What is the best method for purifying the final product?

Recrystallization is the most common method for purifying solid products. Suitable solvents often include alcohols (methanol, ethanol) or a mixture of a good solvent (like DMF or DMSO) and an anti-solvent (like water). If recrystallization is ineffective, column chromatography using silica gel may be required.

Experimental Protocols

Proposed Synthesis of this compound

This protocol involves a two-step process: 1) Synthesis of the precursor, morpholine-4-carbothiohydrazide, and 2) Cyclization to form the final product.

Step 1: Synthesis of Morpholine-4-carbothiohydrazide

This intermediate can be synthesized from morpholine and thiosemicarbazide.

  • Materials:

    • Morpholine

    • Carbon disulfide

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve morpholine in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add carbon disulfide to the cooled solution with continuous stirring.

    • After the addition is complete, continue stirring in the ice bath for 30 minutes.

    • Slowly add hydrazine hydrate to the reaction mixture and continue stirring at room temperature for 2-3 hours.

    • The resulting precipitate of morpholine-4-carbothiohydrazide can be filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Cyclization to this compound

This step utilizes a cyclizing agent to form the thiadiazole ring. Phosphorus oxychloride is a commonly used and effective reagent for this transformation.

  • Materials:

    • Morpholine-4-carbothiohydrazide (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • Ice

    • Sodium bicarbonate solution (saturated)

  • Procedure:

    • In a fume hood, carefully add morpholine-4-carbothiohydrazide to an excess of phosphorus oxychloride in a round-bottom flask with stirring. The reaction is exothermic and should be cooled in an ice bath.

    • After the initial exothermic reaction subsides, heat the mixture at 80-90°C for 1-2 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated solid product is then filtered, washed thoroughly with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Comparison of Cyclizing Agents in 2-Amino-1,3,4-Thiadiazole Synthesis

Cyclizing Agent Typical Reaction Conditions Reported Yield Range (for analogous compounds) Notes
Phosphorus Oxychloride (POCl₃)80-100°C, 1-3 hours60-90%A common and effective reagent. The reaction can be vigorous.
Polyphosphoric Acid (PPA)100-140°C, 2-4 hours50-85%Requires higher temperatures and can be viscous and difficult to stir.
Phosphorus Pentachloride (PCl₅)Room Temperature, solid-phase grindingUp to 91%A patent describes this as a high-yield, mild, and efficient method for analogous compounds.
Concentrated Sulfuric Acid0°C to room temperature, 12-24 hours40-75%A classic method, but can lead to charring and side products.

Visualizations

Reaction Pathway

Reaction_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Morpholine D Morpholine-4-carbothiohydrazide A->D + Ethanol B Carbon Disulfide B->D + Ethanol C Hydrazine Hydrate C->D E Morpholine-4-carbothiohydrazide F This compound E->F + Heat G Cyclizing Agent (e.g., POCl₃) G->F

Caption: Proposed two-step synthesis pathway.

Experimental Workflow

Experimental_Workflow General Experimental Workflow start Start reagents Combine Morpholine-4-carbothiohydrazide and Cyclizing Agent start->reagents reaction Heat Reaction Mixture (e.g., 80-90°C) reagents->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Quench with Ice & Neutralize monitoring->workup Complete isolation Filter Crude Product workup->isolation purification Recrystallize from Ethanol isolation->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_tlc_results TLC Analysis start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc starting_material Starting Material Present? check_tlc->starting_material multiple_spots Multiple Spots (Side Products)? starting_material->multiple_spots No increase_time Increase Reaction Time or Temperature starting_material->increase_time Yes optimize_temp Optimize Temperature multiple_spots->optimize_temp Yes change_cyclizing_agent Change Cyclizing Agent multiple_spots->change_cyclizing_agent Yes check_purity Check Starting Material Purity multiple_spots->check_purity No

Caption: A logical approach to troubleshooting.

Optimizing reaction conditions for 5-morpholino-1,3,4-thiadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers engaged in the synthesis of 5-morpholino-1,3,4-thiadiazol-2-amine. The primary synthetic route discussed involves the acid-catalyzed cyclization of a morpholine-substituted thiosemicarbazide derivative.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield is a common issue that can stem from several factors related to reactants, reaction conditions, or work-up procedures.

    Possible Causes & Solutions:

    • Inactive Catalyst/Dehydrating Agent: The acid catalyst (e.g., polyphosphoric acid (PPA) or polyphosphate ester (PPE)) is crucial for the cyclodehydration step.[1] If the agent is old or has been improperly stored, it may have absorbed atmospheric moisture, reducing its efficacy.

      • Solution: Use a fresh, unopened container of the dehydrating agent. If using PPA, ensure it is properly liquefied and homogenous before addition.

    • Insufficient Reaction Temperature or Time: The cyclization reaction often requires significant thermal energy to overcome the activation barrier.

      • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress using Thin Layer Chromatography (TLC). Similarly, extending the reaction time can also drive the reaction to completion. Some related syntheses require reflux for up to 10 hours.[2]

    • Impure Starting Materials: The purity of the thiosemicarbazide and the morpholine carboxylic acid derivative is critical. Impurities can interfere with the reaction or lead to unwanted side products.

      • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the starting materials if necessary.

    • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to an excess of one starting material and limit the formation of the product.

      • Solution: Carefully calculate and measure the molar equivalents of all reactants. A 1:1 ratio of the thiosemicarbazide derivative to the carboxylic acid is typically used.

    Optimized vs. Problematic Conditions:

    Parameter Problematic Condition Optimized Condition
    Catalyst Old, potentially hydrated PPA/PPE Fresh, anhydrous PPA/PPE
    Temperature < 80°C 90-120°C (Solvent Dependent)
    Time < 4 hours 8-12 hours (Monitor by TLC)

    | Reactant Purity | Unverified | >98% Purity (Verified) |

Issue 2: Formation of Multiple Products / Side Reactions

  • Question: My TLC plate shows multiple spots, indicating the presence of side products. What are these impurities and how can I minimize them?

  • Answer: The formation of side products is often due to incomplete reactions or alternative reaction pathways.

    Possible Side Products & Prevention:

    • Uncyclized Intermediate (Acylthiosemicarbazide): This is the most common side product, resulting from the acylation of thiosemicarbazide without subsequent cyclization.

      • Prevention: Ensure the reaction temperature is high enough and the reaction time is sufficient to promote the final cyclodehydration step.[1] The presence of a strong dehydrating agent like PPE is effective in facilitating this step.[3]

    • Oxadiazole Formation: Under certain conditions, elimination of H₂S instead of H₂O can lead to the formation of a 2-amino-5-morpholino-1,3,4-oxadiazole impurity.

      • Prevention: This is less common for thiosemicarbazide-based syntheses but can be minimized by strictly controlling the reaction temperature and using a thiation-favoring catalyst system.

    Troubleshooting Flowchart for Side Products:

    G start Multiple Spots on TLC check_intermediate Is the major spot less polar than the starting material? start->check_intermediate intermediate Likely Uncyclized Intermediate (Acylthiosemicarbazide) check_intermediate->intermediate Yes other_side_product Potential structural isomer (e.g., oxadiazole) or dimer check_intermediate->other_side_product No solution1 Increase Reaction Temperature and/or Time intermediate->solution1 solution2 Optimize Catalyst. Perform Column Chromatography. other_side_product->solution2

    Figure 1. Troubleshooting logic for handling reaction side products.

Issue 3: Difficulty with Product Purification

  • Question: The crude product is difficult to purify. Recrystallization yields an impure solid or an oil. What purification strategy do you recommend?

  • Answer: Purification challenges often arise when the product and impurities have similar polarities.

    Recommended Purification Strategies:

    • pH Adjustment & Extraction: The basic amino group on the thiadiazole ring can be protonated. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product may move to the aqueous layer, while less basic impurities remain in the organic layer. Neutralizing the aqueous layer with a base (e.g., NaHCO₃) will precipitate the pure product, which can then be filtered.

    • Column Chromatography: If recrystallization and extraction fail, silica gel column chromatography is the most effective method.

      • Recommended Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity by increasing the percentage of ethyl acetate. If the compound is highly polar, a Dichloromethane/Methanol system may be more effective. Monitor fractions by TLC.

    Purification Method Comparison:

    Method When to Use Key Advantage Potential Issue
    Recrystallization Crude product is >85% pure Simple, scalable May not remove impurities with similar solubility
    Acid-Base Extraction Product has a basic handle Excellent for removing non-basic impurities Product may be unstable in strong acid/base

    | Column Chromatography | Multiple impurities present | High resolution and separation power | Time-consuming, requires solvent optimization |

Frequently Asked Questions (FAQs)

  • Q1: What is the general experimental protocol for this synthesis?

  • A1: A common approach is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[2][3]

    Detailed Experimental Protocol:

    • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, add polyphosphate ester (PPE) (approx. 10g per 5 mmol of limiting reagent).

    • Addition: To the warmed PPE (approx. 60°C), add morpholine-4-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) dissolved in a minimal amount of an appropriate solvent or added directly as solids.[2]

    • Reaction: Heat the mixture to reflux (typically 90-120°C) for 8-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with TLC.

    • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

    • Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8-9. This will precipitate the crude product.[3]

    • Isolation: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

    • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography as described in the troubleshooting guide.

    G cluster_react Reaction Setup cluster_workup Work-up & Isolation cluster_purify Purification reactants 1. Mix Reactants (Morpholine-4-carboxylic acid, Thiosemicarbazide, PPE) reflux 2. Heat to Reflux (90-120°C, 8-12h) reactants->reflux quench 3. Quench (Ice Water) reflux->quench neutralize 4. Neutralize (pH 8-9 with NaHCO3) quench->neutralize filtrate 5. Filter & Dry neutralize->filtrate purify 6. Recrystallize or Column Chromatography filtrate->purify product Pure Product purify->product

    Figure 2. General experimental workflow for the synthesis.

  • Q2: Which analytical techniques are recommended for characterizing the final product?

  • A2: A combination of spectroscopic and physical methods should be used to confirm the structure and purity of 5-morpholino-1,3,4-thiadiazol-2-amine.

    • ¹H and ¹³C NMR: To confirm the chemical structure, identify all protons and carbons, and ensure the absence of starting material signals.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[3][4]

    • FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine (around 3100-3300 cm⁻¹) and C=N stretching of the thiadiazole ring.[2][3]

    • Melting Point: To assess the purity of the final compound. A sharp melting point range is indicative of high purity.

  • Q3: Can other cyclizing agents be used instead of PPE or PPA?

  • A3: Yes, other dehydrating agents have been used for similar syntheses, though their effectiveness may vary. Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are common alternatives. However, these reagents are often more corrosive and may require stricter control of reaction conditions to avoid charring and unwanted side reactions. PPE is generally considered a milder and effective option for this type of one-pot synthesis.[1][3]

References

Technical Support Center: Purification of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a key intermediate in pharmaceutical research and drug development.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent. - The crude product contains a high level of impurities. - Premature crystallization during hot filtration.- Select a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature. Common solvents for similar compounds include ethanol, methanol, or a mixture of DMF and water.[2][3][4] - Perform a pre-purification step, such as a wash with a solvent in which the product is poorly soluble but impurities are. - Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization.
Oily Product Instead of Crystals - Presence of residual solvent. - Impurities are preventing crystallization. - The compound may have a low melting point.[1]- Dry the product under a high vacuum for an extended period. - Attempt purification by column chromatography. - Try trituration with a non-polar solvent like hexane to induce solidification.
Product is Colored (Expected to be colorless/white) - Presence of colored impurities from the synthesis, such as azo compounds if applicable in the synthetic route.[2] - Degradation of the compound.- Recrystallize the product, potentially with the addition of activated charcoal to adsorb colored impurities. - Purify using column chromatography.[5] - Store the compound under an inert atmosphere and protected from light.
Multiple Spots on TLC After Purification - Incomplete reaction or presence of side products. - Co-elution of impurities during column chromatography. - Degradation of the product on the TLC plate (if silica is acidic).- Re-purify using a different solvent system for recrystallization or a different eluent for column chromatography. - Optimize the column chromatography conditions (e.g., gradient elution, different stationary phase). - Use neutralized silica gel plates for TLC analysis.
Poor Separation in Column Chromatography - Incorrect choice of eluent system. - Column overloading. - The compound is streaking on the column.- Perform TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, chloroform/methanol) to find an optimal eluent with a target Rf value of 0.2-0.3.[5] - Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100). - Add a small amount of a polar solvent (e.g., triethylamine for basic compounds) to the eluent to reduce tailing.

Purification Workflow Diagram

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Primary Method Column Column Chromatography Crude->Column Alternative Method TLC TLC Analysis Recrystallization->TLC Column->TLC NMR NMR/MS Analysis TLC->NMR Purity Check Pure Pure Product NMR->Pure Confirmed Pure

Caption: General workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is a widely used and effective method for purifying substituted 1,3,4-thiadiazole derivatives.[2][3] The choice of solvent is crucial for obtaining a high yield and purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on literature for similar compounds, suitable solvents for recrystallization include ethanol, methanol, chloroform, or a mixture of dimethylformamide (DMF) and water.[2][3][4] The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.

Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility profiles to the product.[5] It is also useful for separating complex mixtures or when the product is an oil.

Q4: What is a typical eluent system for column chromatography of this compound?

A4: A common eluent system for purifying similar polar compounds on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[5] The ratio can be optimized based on TLC analysis to achieve good separation.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final compound should be assessed using techniques like Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][7] A pure compound should show a single spot on TLC and have a sharp melting point.[2]

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Purification Outcome Unsatisfactory CheckPurity Assess Purity (TLC/NMR) Start->CheckPurity IsPure Is the product pure? CheckPurity->IsPure LowYield Is the yield low? IsPure->LowYield No Stop Pure Product Obtained IsPure->Stop Yes OilyProduct Is the product an oil? LowYield->OilyProduct No ChangeSolvent Optimize Recrystallization Solvent LowYield->ChangeSolvent Yes Repurify Re-purify OilyProduct->Repurify No Triturate Triturate with Non-polar Solvent OilyProduct->Triturate Yes ColumnChrom Use Column Chromatography Repurify->ColumnChrom ChangeSolvent->Repurify Dry Dry Under High Vacuum Triturate->Dry Dry->CheckPurity

Caption: A decision tree to guide troubleshooting during the purification process.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water, or mixtures) to identify a suitable recrystallization solvent. The ideal solvent will dissolve the compound completely at an elevated temperature and result in the formation of crystals upon cooling.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica gel level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a hexane-ethyl acetate mixture), starting with a lower polarity and gradually increasing it if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting pure product under a high vacuum.

References

Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-amino-1,3,4-thiadiazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 2-amino-1,3,4-thiadiazoles?

The most prevalent synthetic route involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[1][2] Other methods may utilize aldehydes or isothiocyanates as starting materials.[3][4]

Q2: What are the typical cyclizing agents used in this synthesis?

A variety of dehydrating and cyclizing agents are employed, with the choice often depending on the specific substrate and desired reaction conditions. Commonly used agents include strong acids like concentrated sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), as well as phosphorus oxychloride (POCl₃).[5] More recent and milder methods utilize reagents such as polyphosphate ester (PPE) and iodine.

Q3: What is the primary side product I should be aware of?

The formation of 1,2,4-triazole derivatives is a significant and common side reaction.[6] This typically occurs when the cyclization proceeds through an alternative pathway, which can be influenced by the reaction conditions.

Q4: How can I minimize the formation of the 1,2,4-triazole byproduct?

The choice of reaction conditions is crucial. Acidic media generally favor the formation of the desired 2-amino-1,3,4-thiadiazole, while alkaline conditions can promote the formation of the 1,2,4-triazole isomer.[6] Therefore, maintaining an acidic environment throughout the reaction is a key strategy to enhance the yield of the target compound.

Q5: What are the recommended purification techniques for 2-amino-1,3,4-thiadiazoles?

Recrystallization is a widely used and effective method for purifying the final product.[6] Common solvents for recrystallization include ethanol and dimethylformamide (DMF), often in a mixture with water.[7][8] The crude product is typically washed with a sodium carbonate or sodium bicarbonate solution to neutralize any remaining acid before recrystallization.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 2-Amino-1,3,4-thiadiazole

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Dehydrating/Cyclizing Agent The choice and amount of the cyclizing agent are critical. For instance, an insufficient amount of polyphosphoric acid (PPA) or its ester equivalent (PPE) can lead to reaction failure.[5] Ensure the use of a potent dehydrating agent in appropriate stoichiometric ratios. Consider switching to a different agent (e.g., from H₂SO₄ to POCl₃) as the optimal choice can be substrate-dependent.[6]
Suboptimal Reaction Temperature Many cyclization reactions require heating to proceed at an adequate rate. However, excessive heat can cause degradation of starting materials or the product.[5] Monitor the reaction temperature closely and optimize it for your specific substrates. For microwave-assisted synthesis, careful optimization of both temperature and irradiation time is necessary to maximize yield.[5]
Poor Quality of Starting Materials Impurities in the carboxylic acid or thiosemicarbazide can interfere with the reaction.[5] Ensure that your starting materials are of high purity and are thoroughly dried before use.
Incorrect Reaction Time The reaction may not have been allowed to proceed to completion. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]
Solubility Issues Poor solubility of the starting materials in the chosen solvent can hinder the reaction.[5] If you observe solubility problems, consider exploring alternative solvents such as tetrahydrofuran (THF), dioxane, or isopropanol.[5]
Problem 2: Presence of Significant Impurities in the Final Product

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of 1,2,4-Triazole Isomer As mentioned in the FAQs, alkaline conditions can favor the formation of the 1,2,4-triazole byproduct.[6] Ensure the reaction is carried out in a consistently acidic medium. If the byproduct has already formed, careful purification by recrystallization, potentially using a different solvent system, may be required.
Unreacted Starting Materials If TLC analysis indicates the presence of unreacted starting materials, consider increasing the reaction time or temperature, while monitoring for any product decomposition.[6] Improving the efficiency of the purification process, such as performing multiple recrystallizations, can also help remove residual starting materials.
Formation of Other Unidentified Byproducts Side reactions other than triazole formation can occur. If you observe significant unknown impurities, consider adjusting the reaction conditions, such as lowering the temperature or changing the cyclizing agent. Thorough characterization of the byproduct by techniques like NMR and mass spectrometry can help in identifying its structure and devising a strategy to prevent its formation.

Data Presentation

Table 1: Comparison of Cyclizing Agents for the Synthesis of 5-(4-methoxyphenyl)-2-amino-1,3,4-thiadiazole

Cyclizing Agent Reaction Time (hours) Yield (%) Reference
Conc. H₂SO₄494
POCl₃3.589
Thionyl Chloride485
Acetic Anhydride579
Grinding (H₂SO₄ catalyst)5.572

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole using Concentrated Sulfuric Acid

  • To a solution of the substituted aromatic carboxylic acid (0.05 mol) in ethanol, add an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.

  • Add a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at 80-90°C for 4 hours.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Basify the solution with a 10% sodium carbonate solution.

  • Filter the resulting solid, dry it, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole using Phosphorus Oxychloride (POCl₃)

  • Take an equimolar mixture of the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in excess POCl₃.

  • Heat the mixture for 30 minutes.

  • Add 90 ml of water and reflux the reaction mixture for another 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated potassium hydroxide (KOH) solution.

  • Filter the precipitated solid, dry it, and recrystallize from an appropriate solvent.

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_products Products Carboxylic Acid\n(R-COOH) Carboxylic Acid (R-COOH) Intermediate Intermediate Carboxylic Acid\n(R-COOH)->Intermediate + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide 2-Amino-1,3,4-thiadiazole\n(Desired Product) 2-Amino-1,3,4-thiadiazole (Desired Product) 1,2,4-Triazole Derivative\n(Side Product) 1,2,4-Triazole Derivative (Side Product) Intermediate->2-Amino-1,3,4-thiadiazole\n(Desired Product) Acidic Conditions (e.g., H₂SO₄, POCl₃) Intermediate->1,2,4-Triazole Derivative\n(Side Product) Alkaline Conditions

Caption: Synthesis pathway of 2-amino-1,3,4-thiadiazoles and the formation of a common side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions Pure end_fail Further Investigation Needed check_purity->end_fail Impure check_reagent Evaluate Cyclizing Agent (Type, Amount) check_conditions->check_reagent Optimized check_conditions->end_fail Suboptimal optimize_purification Optimize Purification (Recrystallization Solvent, pH) check_reagent->optimize_purification Appropriate check_reagent->end_fail Inappropriate end_success Improved Yield and Purity optimize_purification->end_success

Caption: A logical workflow for troubleshooting common issues in 2-amino-1,3,4-thiadiazole synthesis.

References

Stability testing of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine in solution is not extensively available in public literature. The following guidance, experimental protocols, and troubleshooting advice are based on general principles of chemical stability for heterocyclic compounds containing similar functional groups (morpholine, amine, thiadiazole). Researchers should validate these recommendations for their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues researchers may encounter when working with this compound in solution.

QuestionPotential Cause & Troubleshooting Steps
My solution of the compound is changing color (e.g., turning yellow). What is happening? Potential Cause: This may indicate degradation of the compound, potentially due to oxidation of the sulfur atom in the thiadiazole ring or other chromophore-forming reactions. Exposure to light or atmospheric oxygen can accelerate this process. Troubleshooting: 1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. 2. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions to minimize dissolved oxygen. 3. Use Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with your experimental system.
I'm observing a decrease in compound concentration over time, even when stored in the dark. Why? Potential Cause: The compound may be undergoing hydrolysis, especially if the solution is at a high or low pH. The morpholine or amine groups can be susceptible to pH-dependent degradation. Troubleshooting: 1. Control pH: Use buffered solutions to maintain a stable pH, ideally between 6.0 and 8.0. The optimal pH should be determined experimentally. 2. Solvent Choice: Evaluate the stability in different solvents. Protic solvents (e.g., water, methanol) are more likely to facilitate hydrolysis than aprotic solvents (e.g., DMSO, acetonitrile). 3. Temperature Control: Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or -20°C) to slow down degradation kinetics.
I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution. Is my compound impure? Potential Cause: While impurity is a possibility, it could also indicate rapid degradation upon dissolution in your chosen solvent. The compound might be reacting with the solvent or degrading quickly under your analytical conditions. Troubleshooting: 1. Analyze Dry Standard: Confirm the purity of the solid compound using a suitable analytical technique. 2. Change Dissolution Solvent: Prepare a fresh solution in a different, aprotic solvent (e.g., anhydrous DMSO or acetonitrile) and inject it immediately. 3. Optimize HPLC Method: Ensure your HPLC mobile phase is not causing on-column degradation. Screen different mobile phases and pH values.
What are the likely degradation products I should be looking for? Potential Cause: Based on the structure, potential degradation pathways include: - Hydrolysis: Cleavage of the morpholine ring or the bond connecting it to the thiadiazole ring. - Oxidation: Oxidation of the sulfur atom in the thiadiazole ring. - Ring Opening: Cleavage of the thiadiazole ring structure. Analytical Approach: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of potential degradation products. Comparing the mass of the new peaks to the parent compound can provide clues about the degradation mechanism.

Experimental Protocols

Protocol 1: General Stability Assessment in Aqueous Buffers

This protocol outlines a method to assess the stability of this compound in various aqueous buffers at different temperatures.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like DMSO or acetonitrile.

  • Preparation of Test Solutions:

    • Prepare a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Spike the stock solution into each buffer to a final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Incubation:

    • Aliquot the test solutions into separate, sealed vials for each time point and temperature.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Protect one set of samples at each condition from light by wrapping the vials in aluminum foil to assess photostability.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the respective vials.

    • Immediately analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.

    • Quantify the peak area of the parent compound and any new peaks that appear.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

The following are template tables for organizing and presenting stability data.

Table 1: pH-Dependent Stability of this compound at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
2
4
8
24
48

Table 2: Temperature-Dependent Stability in pH 7.4 Buffer

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100100100
2
4
8
24
48

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a hypothetical degradation pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) test_solutions Prepare Test Solutions (e.g., 100 µg/mL) stock->test_solutions buffers Prepare Aqueous Buffers (pH 3, 5, 7.4, 9) buffers->test_solutions temp Temperature (4°C, 25°C, 40°C) test_solutions->temp light Light Exposure (Normal vs. Protected) test_solutions->light sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) temp->sampling light->sampling hplc HPLC Analysis sampling->hplc quant Quantify Parent Compound and Degradants hplc->quant

Caption: Experimental workflow for stability testing.

Hypothetical_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products parent 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (O2, Peroxides) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis hydrolyzed_morpholine Hydrolyzed Morpholine Product hydrolysis->hydrolyzed_morpholine oxidized_sulfur Oxidized Thiadiazole (Sulfoxide/Sulfone) oxidation->oxidized_sulfur ring_opened Thiadiazole Ring Opened Product photolysis->ring_opened

Caption: Hypothetical degradation pathways.

Technical Support Center: Enhancing the Bioavailability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the formulation and testing of this compound.

Issue Potential Cause Recommended Solution
Low aqueous solubility of this compound. The compound is a poorly water-soluble drug candidate.[1][2]Employ solubility enhancement techniques such as pH adjustment, use of co-solvents, surfactants, or cyclodextrins.[3] Particle size reduction through micronization or nanocrystal technology can also increase the dissolution rate.[3][4][5]
Poor in vitro permeability in Caco-2 or MDCK assays. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or have inherently low membrane permeability.[6][7]Conduct bidirectional permeability assays to determine the efflux ratio.[6][8] If efflux is confirmed, consider co-administration with a P-gp inhibitor or chemical modification to mask the recognition site.
High variability in in vivo pharmacokinetic data. This could be due to issues with the formulation, such as precipitation of the compound in the gastrointestinal tract, or animal-related factors.[9][10][11]Optimize the formulation to ensure the compound remains solubilized in vivo.[3] Ensure consistent dosing procedures and consider the fed/fasted state of the animals.[9]
Low oral bioavailability despite good solubility and permeability. The compound may be subject to significant first-pass metabolism in the liver or gut wall.Investigate the metabolic stability of the compound using liver microsomes or hepatocytes. If metabolism is high, consider prodrug strategies or co-administration with a metabolic inhibitor.[1]
Precipitation of the compound upon dilution of a stock solution. The solvent capacity is exceeded upon addition to an aqueous buffer.Prepare the dosing solution at a lower concentration or use a different solvent system. A pre-formulation solubility study in various vehicles is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider for enhancing the bioavailability of this compound?

A1: The initial focus should be on improving the solubility and dissolution rate of the compound. Strategies such as particle size reduction (micronization or nanosizing), salt formation, and the use of enabling formulations like solid dispersions or lipid-based systems are recommended.[2][5]

Q2: How can I assess the intestinal permeability of this compound?

A2: In vitro cell-based assays, such as the Caco-2 or MDCK permeability models, are widely used to predict intestinal drug absorption.[6][12] These assays can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters.[8]

Q3: What are some suitable formulation strategies for a poorly soluble compound like this?

A3: Several formulation strategies can be employed:

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[5]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate.[4]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[4]

  • Prodrugs: Chemical modification to a more soluble and/or permeable derivative that converts to the active compound in vivo.[1]

Q4: What in vivo studies are necessary to determine the bioavailability of my formulation?

A4: In vivo pharmacokinetic (PK) studies in animal models, such as rats or mice, are essential.[10][13] These studies involve administering the formulation via the intended route (e.g., oral gavage) and a reference intravenous route to determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability.[9][14]

Q5: The 1,3,4-thiadiazole core is known to be metabolically stable. Could this impact bioavailability?

A5: While the core may be stable, substituents on the thiadiazole ring can be susceptible to metabolism. It is crucial to perform in vitro metabolism studies using liver microsomes or S9 fractions to identify potential metabolic liabilities that could contribute to low bioavailability.

Experimental Protocols

Protocol 1: In Vitro Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.[8]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and dilute it to the final dosing concentration (e.g., 10 µM) in transport buffer.[8]

  • Apical to Basolateral (A-B) Permeability:

    • Add the dosing solution to the apical (A) side of the Transwell® insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Permeability:

    • Add the dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and collect samples from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a formulated this compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the study.[9]

  • Formulation Preparation: Prepare the oral formulation (e.g., a suspension or solution in a suitable vehicle) and an intravenous formulation (e.g., a solution in a vehicle suitable for injection).

  • Dosing:

    • Oral Group: Administer the oral formulation to a group of rats (n=3-5) via oral gavage at a specific dose (e.g., 10 mg/kg).[11]

    • Intravenous Group: Administer the intravenous formulation to a separate group of rats via tail vein injection at a lower dose (e.g., 1 mg/kg).[11]

  • Blood Sampling: Collect blood samples (e.g., via the saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]

  • Plasma Preparation: Process the blood samples to separate the plasma.[9]

  • Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life. Calculate the absolute oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Assessment permeability Caco-2 Permeability Assay solubility->permeability metabolism Metabolic Stability (Microsomes) permeability->metabolism formulation Formulation Strategy Selection (e.g., SEDDS, Nanosuspension) metabolism->formulation pk_study Pharmacokinetic Study (Rat) formulation->pk_study bioavailability Bioavailability Calculation pk_study->bioavailability

Caption: Workflow for enhancing the bioavailability of a drug candidate.

logical_relationship cluster_factors Key Physicochemical Factors cluster_strategies Formulation Strategies bioavailability Enhanced Oral Bioavailability solubility Increased Solubility solubility->bioavailability dissolution Improved Dissolution Rate solubility->dissolution dissolution->bioavailability permeability Optimal Permeability permeability->bioavailability particle_size Particle Size Reduction particle_size->dissolution solid_dispersion Solid Dispersion solid_dispersion->dissolution lipid_formulation Lipid-Based Formulation lipid_formulation->solubility

Caption: Factors influencing oral bioavailability enhancement.

References

Technical Support Center: 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine derivatives. The focus is on strategies to understand and potentially reduce the toxicity of these compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity in my cancer cell line screen, but I'm concerned about its effect on non-cancerous cells. How can I assess its selectivity?

A1: To assess the selectivity of your compound, you should perform cytotoxicity assays on both cancerous and non-cancerous (healthy) cell lines in parallel. A common method is the MTT assay, which measures cell viability. By comparing the half-maximal inhibitory concentration (IC50) values, you can calculate a Selectivity Index (SI).

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially better therapeutic window. It is advisable to test against a panel of normal cell lines, such as human dermal fibroblasts (HDF), human umbilical vein endothelial cells (HUVEC), or non-cancerous epithelial cell lines (e.g., MCF-10A), to get a broader understanding of your compound's toxicity profile.[1]

Q2: What are the common mechanisms of toxicity for heterocyclic compounds like 1,3,4-thiadiazoles?

A2: The toxicity of heterocyclic compounds can stem from several mechanisms:

  • Metabolic Activation: The morpholine ring, while often improving metabolic stability, can still be metabolized.[2][3] More commonly, other parts of the molecule can be oxidized by cytochrome P450 (CYP) enzymes to form reactive metabolites. These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

  • Off-Target Effects: The compound may interact with unintended biological targets (off-targets) that are essential for the normal functioning of healthy cells.

  • Induction of Apoptosis or Necrosis: At high concentrations, the compound might trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in non-cancerous cells.

  • Mitochondrial Dysfunction: The compound could interfere with mitochondrial function, leading to a decrease in cellular energy production and an increase in oxidative stress.

Q3: I have identified a lead compound, but it has a narrow therapeutic window. What structural modifications can I explore to potentially reduce its toxicity?

A3: Structure-activity relationship (SAR) studies are key to optimizing your lead compound.[4][5] For 1,3,4-thiadiazole derivatives, consider the following modifications:

  • Modification of the 5-position substituent: The group attached to the 5-position of the thiadiazole ring significantly influences activity and toxicity. For your 5-morpholinyl derivatives, modifications to other parts of the molecule would be necessary. If your core structure has other substitution points, consider exploring different aromatic or aliphatic groups. The electronic properties (electron-donating vs. electron-withdrawing) of these substituents can impact cytotoxicity.[6]

  • Bioisosteric Replacement: The morpholine ring is often used as a bioisostere for piperazine or piperidine to improve solubility and metabolic stability.[2][3] If toxicity is still an issue, you might consider other bioisosteres for different parts of your molecule to modulate its pharmacokinetic and pharmacodynamic properties.

  • Introduction of Polar Groups: Increasing the polarity of the molecule by adding groups like hydroxyl (-OH) or carboxyl (-COOH) can sometimes reduce off-target lipophilic interactions and improve clearance, thereby reducing toxicity.

  • Blocking Metabolic Hotspots: If you can identify a site on your molecule that is prone to metabolic activation (a "metabolic hotspot"), you can try to block this position with a metabolically stable group, such as a fluorine atom.

It is crucial to test each new derivative for both efficacy and toxicity to ensure that a reduction in toxicity does not also lead to an unacceptable loss of desired activity.

Troubleshooting Guides

Issue 1: High variance in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, variability in compound dissolution, or contamination.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for accuracy.

    • Ensure Complete Dissolution: Make sure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the cell culture medium. Visually inspect for any precipitate.

    • Check for Contamination: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatment.

    • Include Proper Controls: Always include a vehicle control (e.g., DMSO at the same concentration as in your compound-treated wells), a positive control (a known cytotoxic agent), and a negative control (untreated cells).

Issue 2: Compound shows high potency against the target enzyme but poor cellular activity.
  • Possible Cause: Poor cell permeability or rapid efflux from the cells. The morpholine moiety generally improves solubility and bioavailability, but other molecular features might hinder cell entry.[2][3]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across cell membranes.

    • Investigate Efflux Pumps: Determine if your compound is a substrate for efflux pumps like P-glycoprotein (P-gp). This can be tested using cell lines that overexpress these pumps.

    • Modify Lipophilicity: Adjust the lipophilicity (logP) of your compound. While high lipophilicity can increase membrane permeability, it can also lead to non-specific binding and toxicity. The morpholine ring itself helps in balancing lipophilic and hydrophilic properties.[7]

Issue 3: In vivo studies show unexpected toxicity not observed in vitro.
  • Possible Cause: Formation of toxic metabolites in vivo, poor pharmacokinetic properties leading to high accumulation in certain tissues, or an immune response.

  • Troubleshooting Steps:

    • Metabolite Identification Studies: Perform in vitro metabolism studies using liver microsomes to identify potential metabolites. These metabolites can then be synthesized and tested for toxicity.

    • Pharmacokinetic (PK) Studies: Conduct PK studies in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will reveal if the compound is accumulating in specific organs.

    • In Silico Toxicity Prediction: Utilize computational tools to predict potential toxicities and metabolic pathways of your lead compounds before moving into extensive in vivo testing.

Quantitative Data Summary

The following tables summarize cytotoxicity data for various 1,3,4-thiadiazole derivatives from the literature. This data can provide a reference for expected potency and selectivity.

Table 1: Cytotoxicity of 1,3,4-Thiadiazole Derivatives against Cancer and Normal Cell Lines

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound A MCF-7 (Breast)5.51WI-38 (Fibroblast)9.181.67
Compound B HCT-116 (Colon)9.48WI-38 (Fibroblast)29.353.10
Compound C A549 (Lung)0.52---
Compound D LoVo (Colon)2.44HUVEC (Endothelial)>100>40.98
Compound E HepG-2 (Liver)8.03---

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general method for assessing the cytotoxicity of your this compound derivatives.

  • Cell Seeding:

    • Trypsinize and count your cells (both cancerous and non-cancerous).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of your test compound in DMSO.

    • Create a series of dilutions of your compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of your compound.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Visualizations

Experimental and logical Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

General workflow for an MTT cytotoxicity assay.

Toxicity_Reduction_Strategy start Lead Compound Identified (High Toxicity) sar Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis start->sar synthesis Synthesize New Derivatives sar->synthesis testing In Vitro Screening: - Efficacy Assay - Cytotoxicity Assay (Cancer vs. Normal Cells) synthesis->testing decision Improved Selectivity Index? testing->decision optimized Optimized Lead Compound (Lower Toxicity) decision->optimized Yes reiterate Reiterate Design Cycle decision->reiterate No reiterate->sar

Logical workflow for toxicity reduction.
Signaling Pathway

Metabolic_Activation_Pathway parent Parent Compound (Thiadiazole Derivative) cyp450 CYP450 Enzymes (e.g., in Liver) parent->cyp450 reactive_metabolite Reactive Metabolite (Electrophilic Intermediate) cyp450->reactive_metabolite covalent_binding Covalent Binding reactive_metabolite->covalent_binding detox Detoxification (e.g., Glutathione Conjugation) reactive_metabolite->detox macromolecules Cellular Macromolecules (Proteins, DNA) macromolecules->covalent_binding toxicity Cellular Damage & Toxicity covalent_binding->toxicity excretion Stable Metabolite (Excreted) detox->excretion

Potential metabolic activation pathway leading to toxicity.

References

Technical Support Center: Scaling Up the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method involves a two-step process: first, the formation of a thiosemicarbazide intermediate, followed by a cyclization/dehydration reaction to form the 1,3,4-thiadiazole ring. A common starting material is 4-morpholinecarbonyl chloride, which reacts with thiosemicarbazide to form 1-(morpholine-4-carbonyl)thiosemicarbazide. This intermediate is then cyclized using a dehydrating agent.

Q2: What are the typical cyclizing agents used for this synthesis?

A2: A variety of acidic and dehydrating agents can be employed for the cyclization step.[1][2] Commonly used reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). More recent methods have also utilized polyphosphate ester (PPE) for a one-pot synthesis, which can be advantageous for scalability and milder reaction conditions.[3][4][5]

Q3: What are the potential side products in this synthesis?

A3: A significant potential side product is the isomeric 1,2,4-triazole derivative. The formation of the thiadiazole versus the triazole is highly dependent on the reaction conditions, particularly the pH.[6] Acidic conditions generally favor the formation of the 1,3,4-thiadiazole ring, while basic conditions can lead to the formation of the 1,2,4-triazole-3-thiol.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A common mobile phase could be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (thiosemicarbazide intermediate) and the appearance of the product spot (this compound) can be visualized under UV light or by using an appropriate staining agent like iodine.

Q5: What are the recommended purification methods for the final product?

A5: The crude product can often be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. If further purification is required, column chromatography on silica gel may be employed.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Possible Cause(s) Troubleshooting Steps
Low or No Product Yield - Incomplete formation of the thiosemicarbazide intermediate.- Ineffective cyclization.- Decomposition of starting materials or product.- Ensure the complete reaction of 4-morpholinecarbonyl chloride with thiosemicarbazide by monitoring with TLC.- Use a fresh, potent cyclizing agent. Ensure anhydrous conditions if using moisture-sensitive reagents like POCl₃.- Control the reaction temperature carefully, as excessive heat can lead to decomposition.- Consider alternative cyclizing agents like polyphosphate ester (PPE) for potentially higher yields under milder conditions.[3][4][5]
Formation of 1,2,4-Triazole Side Product - Reaction conditions are not sufficiently acidic.- Ensure the reaction medium is strongly acidic during the cyclization step. Concentrated sulfuric acid is a reliable choice for favoring thiadiazole formation.[1]
Difficulty in Isolating the Product - Product is highly soluble in the reaction mixture or wash solvents.- Formation of an emulsion during workup.- If the product is water-soluble, consider extraction with a more polar organic solvent or saturation of the aqueous layer with salt before extraction.- To break emulsions, try adding a small amount of brine or filtering the mixture through a pad of celite.
Product is Impure After Recrystallization - Co-precipitation of starting materials or side products.- Inappropriate recrystallization solvent.- Perform a hot filtration step during recrystallization to remove any insoluble impurities.- Screen a variety of solvents or solvent mixtures to find an optimal system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.- If impurities persist, consider purification by column chromatography.
Scaling Up Leads to Decreased Yield - Inefficient heat transfer in a larger reaction vessel, leading to localized overheating or underheating.- Inadequate mixing.- Challenges in product isolation and purification at a larger scale.- Use a reactor with efficient heating and cooling capabilities and a powerful overhead stirrer to ensure uniform temperature and mixing.- Perform the addition of reagents, especially the cyclizing agent, slowly and in a controlled manner to manage any exotherms.- Re-optimize the workup and purification procedures for the larger scale. For example, filtration may be more efficient than extraction for isolating the product.

Experimental Protocols

Method 1: Two-Step Synthesis via Acid-Catalyzed Cyclization

Step 1: Synthesis of 1-(morpholine-4-carbonyl)thiosemicarbazide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiosemicarbazide (1.0 equivalent) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 4-morpholinecarbonyl chloride (1.0 equivalent) in anhydrous THF to the cooled thiosemicarbazide solution over 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter the resulting precipitate and wash with cold THF to obtain the crude 1-(morpholine-4-carbonyl)thiosemicarbazide. The product can be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Carefully add the crude 1-(morpholine-4-carbonyl)thiosemicarbazide (1.0 equivalent) in small portions to an excess of cold (0-5 °C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford pure this compound.

Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE)
  • In a flask equipped with a reflux condenser and a magnetic stirrer, add the starting carboxylic acid (morpholine-4-carboxylic acid, 1.0 equivalent) and thiosemicarbazide (1.0 equivalent) to a mixture of polyphosphate ester (PPE) and an inert solvent like chloroform.[3][4]

  • Heat the reaction mixture to reflux (around 60-70 °C) and maintain for 8-12 hours.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to hydrolyze the remaining PPE.

  • Neutralize the mixture with a base such as sodium bicarbonate.

  • The product may precipitate out of the solution upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which can be used as a starting point for optimizing the synthesis of the target compound.

Method Cyclizing Agent Temperature (°C) Reaction Time (h) Typical Yield (%) Reference
Two-StepConc. H₂SO₄0 - RT12 - 2460 - 85General knowledge from multiple sources
Two-StepPOCl₃Reflux2 - 670 - 90General knowledge from multiple sources
One-PotPolyphosphate Ester (PPE)60 - 708 - 1245 - 70[3][4]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization & Purification A 4-Morpholinecarbonyl Chloride C 1-(morpholine-4-carbonyl)thiosemicarbazide A->C B Thiosemicarbazide B->C E 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine (Crude) C->E Cyclodehydration D Cyclizing Agent (e.g., H₂SO₄, PPE) D->E F Purification (Recrystallization/ Chromatography) E->F G Final Product F->G

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield? Check_Intermediate Check formation of thiosemicarbazide intermediate (TLC) Start->Check_Intermediate Yes Check_Cyclization Verify effectiveness of cyclizing agent and conditions Check_Intermediate->Check_Cyclization Check_Temp Review reaction temperature control Check_Cyclization->Check_Temp Side_Product Presence of 1,2,4-triazole? Check_Temp->Side_Product Adjust_pH Ensure strongly acidic conditions for cyclization Side_Product->Adjust_pH Yes Purification_Issue Difficulty in purification? Side_Product->Purification_Issue No Adjust_pH->Purification_Issue Optimize_Solvent Screen for optimal recrystallization solvent Purification_Issue->Optimize_Solvent Yes Success Improved Yield and Purity Purification_Issue->Success No Column_Chrom Consider column chromatography Optimize_Solvent->Column_Chrom Column_Chrom->Success

References

Validation & Comparative

A Comparative Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial scaffolds. The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antibacterial properties. This guide provides a comparative overview of the antibacterial potential of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against established antibacterial agents, ciprofloxacin and ampicillin. Due to a lack of publicly available, direct comparative studies on this compound, this analysis is based on published data for structurally related 2-amino-1,3,4-thiadiazole derivatives, with ciprofloxacin and ampicillin serving as reference drugs.

Executive Summary

Ciprofloxacin, a fluoroquinolone antibiotic, and ampicillin, a beta-lactam antibiotic, are widely used in clinical practice with well-defined mechanisms of action targeting DNA gyrase/topoisomerase IV and cell wall synthesis, respectively. In contrast, this compound belongs to the 2-amino-1,3,4-thiadiazole class of compounds. Research on various derivatives of this class suggests a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action for some 1,3,4-thiadiazole derivatives involves the inhibition of essential microbial enzymes. While specific data for the morpholino-substituted title compound is not available, the analysis of related compounds indicates its potential as a promising antibacterial scaffold.

Comparative Antibacterial Efficacy

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature, the following tables summarize the reported MIC values for various 2-amino-1,3,4-thiadiazole derivatives against common bacterial strains. Data for ciprofloxacin and ampicillin are included for comparison, providing insight into the potential antibacterial spectrum and potency of the thiadiazole class.

Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics

AntibioticBacterial StrainMIC (µg/mL)
CiprofloxacinStaphylococcus aureus (MRSA)12.5 µM (~4.14 µg/mL)[1]
Staphylococcus aureus0.25 - 0.6 µg/mL[2][3]
Escherichia coli AG1000.016 µM (~0.005 µg/mL)[1]
Escherichia coli0.013 µg/mL[2]
AmpicillinStaphylococcus aureus0.6 - 1 mg/L[4]
Escherichia coli4 mg/L[4]

Table 2: Representative Minimum Inhibitory Concentration (MIC) of 2-Amino-1,3,4-thiadiazole Derivatives

DerivativeBacterial StrainMIC (µg/mL)Reference
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20 - 28[5]
Bacillus subtilis20 - 28[5]
Escherichia coli24 - 40[5]
Pseudomonas aeruginosa24 - 40[5]
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus20 - 28[5]
Bacillus subtilis20 - 28[5]
Escherichia coli24 - 40[5]
Pseudomonas aeruginosa24 - 40[5]
2-(1-Adamantylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazoleEscherichia coliGood activity[5]
Tris-1,3,4-thiadiazole derivativeGram-positive bacteriaGood activity[5]

Experimental Protocols

The antibacterial activity of the compounds cited in this guide is typically evaluated using standard methods such as broth microdilution or agar well diffusion.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and sterilized. The test compound and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Serial Dilutions: A two-fold serial dilution of the test compounds and reference antibiotics is performed in a 96-well microtiter plate using CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Well Diffusion Method

This method is used for preliminary screening of antibacterial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.

  • Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Application of Test Substance: A fixed volume of the test compound or reference antibiotic at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well, where bacterial growth is absent, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for determining antibacterial efficacy.

Broth_Microdilution_Workflow Broth Microdilution Workflow prep_media Prepare & Sterilize Mueller-Hinton Broth serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_media->serial_dilution prep_compounds Prepare Stock Solutions of Test Compounds prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for Broth Microdilution Assay.

Agar_Well_Diffusion_Workflow Agar Well Diffusion Workflow prep_plates Prepare & Pour Mueller-Hinton Agar Plates inoculate_plates Inoculate Agar Surface with Bacteria prep_plates->inoculate_plates prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plates create_wells Create Wells in Agar inoculate_plates->create_wells add_compounds Add Test Compounds to Wells create_wells->add_compounds incubate Incubate Plates at 37°C for 18-24h add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for Agar Well Diffusion Assay.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, the antibacterial activity of the broader 1,3,4-thiadiazole class is believed to stem from several potential mechanisms. One proposed mechanism involves the inhibition of essential enzymes in bacteria. For instance, some sulfonamide drugs containing a 1,3,4-thiadiazole ring are known to act as competitive inhibitors of p-aminobenzoic acid in the folic acid synthesis pathway, which is crucial for bacterial growth.[6] Other studies suggest that the thiadiazole scaffold can interact with various biological targets within the bacterial cell.

The general mechanism of action for the comparator drugs are well-established:

  • Ciprofloxacin: Inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.

  • Ampicillin: A beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[4]

Mechanism_of_Action Proposed Antibacterial Mechanisms cluster_thiadiazole 1,3,4-Thiadiazole Derivatives cluster_fluoroquinolone Fluoroquinolones cluster_betalactam Beta-Lactams thiadiazole 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine enzyme_inhibition Enzyme Inhibition (e.g., Folic Acid Synthesis) thiadiazole->enzyme_inhibition Proposed bacterial_death Bacterial Cell Death or Growth Inhibition enzyme_inhibition->bacterial_death ciprofloxacin Ciprofloxacin dna_gyrase DNA Gyrase / Topoisomerase IV ciprofloxacin->dna_gyrase Inhibits dna_gyrase->bacterial_death ampicillin Ampicillin cell_wall Cell Wall Synthesis ampicillin->cell_wall Inhibits cell_wall->bacterial_death

Caption: Overview of Antibacterial Mechanisms.

Conclusion

While direct experimental data on the antibacterial activity of this compound is currently unavailable, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold demonstrates its significant potential as a source of new antibacterial agents. The representative data from various derivatives suggest that compounds from this class can exhibit potent activity against both Gram-positive and Gram-negative bacteria, with MIC values that are, in some cases, comparable to standard antibiotics. The morpholine moiety is a common substituent in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, it is plausible that this compound possesses antibacterial activity. However, further in vitro and in vivo studies are imperative to definitively determine its antibacterial spectrum, potency, and mechanism of action, and to fully assess its potential as a future therapeutic agent.

References

A Comparative Analysis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and Acetazolamide as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the carbonic anhydrase inhibitory activities and other biological properties of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and the established drug, acetazolamide.

This guide provides a comprehensive comparative analysis of the synthetic compound this compound and the well-established carbonic anhydrase (CA) inhibitor, acetazolamide. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related morpholine-substituted thiadiazole derivatives to provide a substantive comparison with acetazolamide. The information presented herein is intended to support further research and drug development efforts in the field of carbonic anhydrase inhibition.

Introduction

Acetazolamide, a sulfonamide derivative, has been a cornerstone in the treatment of various conditions such as glaucoma, epilepsy, and acute mountain sickness for decades.[1] Its therapeutic effects are primarily attributed to its potent inhibition of carbonic anhydrase isozymes.[2] The 1,3,4-thiadiazole scaffold, a key structural feature of acetazolamide, is recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This has spurred interest in the synthesis and evaluation of novel 1,3,4-thiadiazole derivatives as potential therapeutic agents.

This compound is one such derivative that incorporates a morpholine ring, a privileged structure in medicinal chemistry known to enhance pharmacokinetic properties.[5] This guide explores the carbonic anhydrase inhibitory potential of this compound in comparison to acetazolamide, alongside a review of other relevant biological activities and detailed experimental protocols.

Quantitative Data on Carbonic Anhydrase Inhibition

The inhibitory potency of a compound against carbonic anhydrase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the available data for acetazolamide and representative morpholine-derived thiazole compounds, which serve as a proxy for this compound.

Compound Carbonic Anhydrase Isozyme IC50 (µM) Ki (µM)
Acetazolamide hCA II-0.012
Morpholine-derived thiazole (Compound 24) bCA-II-9.64 ± 0.007
1,3,4-thiadiazole-thiazolidinone (Compound 7i) Carbonic Anhydrase0.402 ± 0.017-

Note: hCA refers to human carbonic anhydrase and bCA to bovine carbonic anhydrase. Data for morpholine-derived thiazole (Compound 24) and 1,3,4-thiadiazole-thiazolidinone (Compound 7i) are from separate studies and are presented as representative examples of this class of compounds.[6][7]

Experimental Protocols

Synthesis of this compound

While a specific protocol for the named compound is not available, a general and plausible synthetic route can be adapted from established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[8][9]

Proposed Synthetic Pathway:

G cluster_0 Step 1: Formation of Thiosemicarbazone cluster_1 Step 2: Oxidative Cyclization A Morpholine-4-carbothiohydrazide C Thiosemicarbazone intermediate A->C Condensation B Appropriate aldehyde or ketone B->C D Thiosemicarbazone intermediate F This compound D->F Cyclization E Oxidizing Agent (e.g., FeCl3, I2) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Protocol:

  • Step 1: Synthesis of Morpholine-4-carbothiohydrazide. This starting material can be prepared by reacting morpholine with carbon disulfide in the presence of a base, followed by reaction with hydrazine hydrate.

  • Step 2: Synthesis of the Thiosemicarbazone Intermediate. Equimolar amounts of morpholine-4-carbothiohydrazide and an appropriate aldehyde or ketone are refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Step 3: Oxidative Cyclization to form this compound. The thiosemicarbazone intermediate is dissolved in a suitable solvent like ethanol or acetic acid. An oxidizing agent, such as ferric chloride or iodine, is added portion-wise with stirring at room temperature. The reaction mixture is then heated to reflux for 4-6 hours. After completion, the mixture is cooled and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, along with elemental analysis.

In Vitro Carbonic Anhydrase Inhibition Assay

The following protocol is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase.[10]

Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically at 405 nm. A decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

  • Human or bovine carbonic anhydrase II

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Test compound (this compound)

  • Reference inhibitor (Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a working solution of carbonic anhydrase in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a minimal amount of DMSO and then dilute with Tris-HCl buffer.

  • Assay Protocol:

    • Add the Tris-HCl buffer to the wells of a 96-well plate.

    • Add various concentrations of the test compound or acetazolamide to the respective wells.

    • Add the carbonic anhydrase solution to all wells except the blank.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the p-NPA solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Experimental Workflow:

G A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (10 min, RT) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Comparative Analysis

Carbonic Anhydrase Inhibition

Acetazolamide is a potent inhibitor of multiple carbonic anhydrase isoforms, with a particularly high affinity for hCA II (Ki = 12 nM).[11] The primary mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.[12]

Other Biological Activities

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have been reported to possess a wide range of biological activities beyond carbonic anhydrase inhibition.

  • Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant antibacterial and antifungal properties.[3]

  • Anticancer Activity: Certain 1,3,4-thiadiazole derivatives have shown potent in vitro growth inhibition against various cancer cell lines.[13]

  • Anti-inflammatory Activity: The thiadiazole scaffold is also associated with anti-inflammatory effects.[14]

The presence of the morpholine ring in this compound may further modulate these activities and enhance the compound's drug-like properties. In contrast, while acetazolamide is primarily known for its CA inhibitory effects, it has also been investigated for potential anticancer activity, likely linked to its inhibition of tumor-associated CA isozymes.[15]

Signaling Pathway of Carbonic Anhydrase Inhibition

The primary physiological effect of carbonic anhydrase inhibition in tissues like the kidney and eye is the disruption of pH balance and fluid secretion.

G cluster_0 Normal Physiological Process cluster_1 Inhibition by Acetazolamide / Thiadiazole Derivative A CO2 + H2O B Carbonic Anhydrase A->B C H2CO3 B->C Catalysis D H+ + HCO3- C->D E Acetazolamide or This compound G Inhibited Enzyme E->G Inhibits F Carbonic Anhydrase F->G H Reduced production of H+ and HCO3- G->H Leads to

Caption: Mechanism of carbonic anhydrase inhibition.

In the proximal tubules of the kidney, inhibition of carbonic anhydrase leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis.[16] In the ciliary body of the eye, it reduces the formation of aqueous humor, thereby lowering intraocular pressure.

Conclusion

Acetazolamide remains a clinically important carbonic anhydrase inhibitor with a well-established profile. The analysis of related compounds suggests that this compound holds promise as a potential carbonic anhydrase inhibitor. The presence of the 1,3,4-thiadiazole core, common to both molecules, is crucial for this activity. The morpholine moiety in the novel compound may offer advantages in terms of physicochemical properties and biological activity.

Further experimental investigation is warranted to directly compare the carbonic anhydrase inhibitory potency and isoform selectivity of this compound with acetazolamide. Additionally, exploring its other potential biological activities, such as antimicrobial and anticancer effects, could reveal new therapeutic opportunities for this class of compounds. The experimental protocols provided in this guide offer a framework for conducting such valuable research.

References

Comparative Guide to the Structure-Activity Relationship of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of N-substituted-5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine analogs, focusing on their potential as anticancer agents. The objective is to present a clear comparison of their in vitro performance, supported by experimental data and detailed methodologies, to aid in the rational design of more potent and selective drug candidates.

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. The incorporation of a morpholine moiety at the 5-position of the thiadiazole ring has been explored to enhance the pharmacological profile of these compounds. This guide focuses on a series of analogs where the 2-amino group of the 5-morpholino-1,3,4-thiadiazole core is further substituted, and evaluates the impact of these substitutions on their cytotoxic activity against the human cervical cancer cell line, HeLa.

Data Presentation: Anticancer Activity

The in vitro anticancer activity of the synthesized 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine analogs was evaluated against the HeLa cell line using the MTT assay. The results, expressed as the concentration required to inhibit 50% of cell growth (IC50), are summarized in the table below. Doxorubicin was used as a standard reference drug.

Compound IDR-group (Substitution on 2-amino group)IC50 (µM) against HeLa cells
1 H>100
2a 4-chlorophenyl29.11
2b 4-bromophenyl27.50
2c 4-fluorophenyl30.20
2d 4-methylphenyl35.40
2e 4-methoxyphenyl40.80
2f 2,4-dinitrophenyl25.10
Doxorubicin -10.50

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals several key insights into the structure-activity relationship of this series of compounds:

  • Essentiality of the N-Substituent: The parent compound 1 , with an unsubstituted 2-amino group, showed negligible activity (IC50 >100 µM), highlighting the critical importance of substitution at this position for cytotoxic activity.

  • Influence of Aromatic Substituents: The introduction of a phenyl ring at the 2-amino position significantly enhanced the anticancer activity.

  • Effect of Electron-Withdrawing Groups: Compounds with electron-withdrawing groups on the phenyl ring, such as halogens (Cl, Br, F) and nitro groups (NO2), generally exhibited higher potency. The compound with a 2,4-dinitrophenyl substituent (2f ) displayed the lowest IC50 value (25.10 µM) among the tested analogs, suggesting that strong electron-withdrawing character is favorable for activity.

  • Effect of Electron-Donating Groups: Conversely, the presence of electron-donating groups, such as methyl (2d ) and methoxy (2e ), on the phenyl ring resulted in a decrease in cytotoxic activity compared to the halogenated analogs.

Experimental Protocols

Synthesis of N-substituted-5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine analogs (General Procedure):

A mixture of 5-(morpholin-4-yl)-1,3,4-thiadiazol-2-amine (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) containing a few drops of glacial acetic acid was refluxed for 6-8 hours. The reaction progress was monitored by thin-layer chromatography (TLC). After completion of the reaction, the mixture was cooled to room temperature, and the resulting solid was filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure product.

In Vitro Anticancer Activity (MTT Assay):

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against the HeLa human cervical cancer cell line.

  • Cell Seeding: HeLa cells were seeded into 96-well microtiter plates at a density of 5 × 10^3 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: After 24 hours, the medium was replaced with fresh medium containing various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%). A control group with DMSO alone was also included. The plates were then incubated for an additional 48 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability versus the compound concentration.

Mandatory Visualizations

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. Many 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K. The following diagram illustrates a simplified representation of this pathway, which is a probable target for the 5-morpholino-1,3,4-thiadiazol-2-amine analogs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 5-Morpholino-1,3,4-thiadiazole Analogs Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The following diagram outlines the workflow for the in vitro evaluation of the anticancer activity of the synthesized compounds using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed HeLa Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds & Controls incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT Assay Experimental Workflow.

Validating the Anti-inflammatory Effects of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory effects of the novel compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document leverages data from closely related morpholino-substituted heterocyclic compounds and established anti-inflammatory drugs to provide a comprehensive validation pathway. The guide details essential experimental protocols and presents a logical workflow for screening and mechanistic evaluation.

Comparative Analysis of Anti-inflammatory Activity

In Vitro Anti-inflammatory Data

The Human Red Blood Cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to protect the erythrocyte membrane from lysis induced by hypotonic solutions. This stabilization is analogous to the stabilization of lysosomal membranes, which is crucial in preventing the release of pro-inflammatory mediators.

Compound/DrugConcentration (µg/mL)% Inhibition of HRBC Hemolysis
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (Compound 4k) 500Highest Inhibition Observed[1][2]
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones (Compound 4f) 500High Inhibition Observed[1][2]
Diclofenac Sodium 50 - 2000Concentration-dependent inhibition
Celecoxib -Primarily a COX-2 inhibitor, less data on membrane stabilization

Note: Specific percentage inhibition values for the morpholino-substituted thiazolidinediones were not provided in the abstract. The data indicates these compounds showed the highest activity among the tested series.

Experimental Protocols

To facilitate the validation of this compound, detailed protocols for key in vivo and in vitro anti-inflammatory assays are provided below.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Healthy adult Wistar or Sprague-Dawley rats (150-200g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound (this compound), a reference drug (e.g., Diclofenac, 10 mg/kg), or the vehicle (control) is administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where:

    • V_c = Mean increase in paw volume in the control group

    • V_t = Mean increase in paw volume in the treated group

In Vitro: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: This assay assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which serves as an indicator of its anti-inflammatory activity.

Procedure:

  • Fresh whole human blood is collected from a healthy volunteer (who has not taken any NSAIDs for at least two weeks) and mixed with an equal volume of Alsever's solution (anticoagulant).

  • The blood is centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells are washed three times with isosaline (0.9% NaCl).

  • A 10% v/v suspension of HRBCs is prepared in isosaline.

  • The reaction mixture consists of:

    • 0.5 mL of the test compound (various concentrations)

    • 1.0 mL of phosphate buffer (0.15 M, pH 7.4)

    • 2.0 mL of hypotonic saline (0.36% NaCl)

    • 0.5 mL of the 10% HRBC suspension

  • A control is prepared by replacing the test compound with the vehicle. A standard drug (e.g., Diclofenac sodium) is used as a positive control.

  • The mixtures are incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 20 minutes.

  • The absorbance of the supernatant (hemoglobin content) is measured spectrophotometrically at 560 nm.

  • The percentage of membrane stabilization is calculated using the formula: % Protection = 100 - [(OD_sample / OD_control) x 100] Where:

    • OD_sample = Optical density of the sample

    • OD_control = Optical density of the control

Potential Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways involved in the inflammatory response. While the specific pathways affected by this compound are yet to be elucidated, the NF-κB and MAPK pathways are common targets for anti-inflammatory drugs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. Its activation leads to the production of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway that regulates the production of inflammatory mediators in response to cellular stress and inflammatory stimuli.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1, MEKK) Inflammatory Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription Factors Activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression Induces

Caption: Overview of the MAPK signaling cascade in inflammation.

Experimental Workflow for Anti-inflammatory Drug Screening

A logical and stepwise approach is crucial for the efficient screening and validation of novel anti-inflammatory compounds.

Experimental_Workflow Compound Synthesis Synthesis of This compound InVitroScreening In Vitro Screening (HRBC, Protein Denaturation) Compound Synthesis->InVitroScreening InVivoScreening In Vivo Acute Inflammation Model (Carrageenan-induced Paw Edema) InVitroScreening->InVivoScreening Active Compounds MechanismOfAction Mechanism of Action Studies (COX/LOX Inhibition, Cytokine Profiling) InVivoScreening->MechanismOfAction Efficacious Compounds SignalingPathways Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) MechanismOfAction->SignalingPathways LeadOptimization Lead Optimization SignalingPathways->LeadOptimization

Caption: A streamlined workflow for screening potential anti-inflammatory drugs.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound is currently limited, the data from analogous structures are promising. The experimental protocols and workflow provided in this guide offer a robust framework for researchers to systematically evaluate its potential as a novel anti-inflammatory agent. Further studies focusing on in vivo efficacy, mechanism of action, and elucidation of the specific signaling pathways it modulates are warranted to fully understand its therapeutic potential.

References

Navigating the Target Landscape of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 5-morpholin-4-yl-1,3,4-thiadiazol-2-amine belongs to the 2-amino-1,3,4-thiadiazole class of molecules. This chemical scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While comprehensive cross-reactivity data for this compound itself is not extensively documented in public literature—suggesting its role as a potential synthetic intermediate—the broader family of 2-amino-1,3,4-thiadiazole derivatives has been investigated against numerous target classes. This guide provides a comparative overview of the known and potential targets for this class of compounds, supported by experimental context and methodologies, to aid researchers in assessing potential on-target and off-target activities.

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Hub for Diverse Bioactivity

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and pyridazine, key components of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[1][2] Its derivatives have been explored for a multitude of therapeutic applications, demonstrating activities as antimicrobial, antiviral, and anticancer agents.[1][3][4] The versatility of this scaffold means that molecules incorporating it, including those with a morpholine substitution, have the potential to interact with multiple protein targets.

Potential Target Classes and Comparative Selectivity

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been identified as inhibitors of several key enzyme families, most notably protein kinases and DNA helicases. Below, we compare the activity of representative compounds from the literature that share this core structure.

Protein Kinase Inhibition

The kinome represents a major target class for 1,3,4-thiadiazole-based compounds. Research has demonstrated that derivatives of this scaffold can inhibit various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Fer/FerT kinase, and Abl kinase.[5][6][7][8][9]

A study on benzothiazoles bearing a 1,3,4-thiadiazole moiety identified compounds with dual inhibitory activity against VEGFR-2 and BRAF kinase, both crucial in cancer signaling pathways.[8] Another investigation into imidazo[2,1-b][10][11][12]thiadiazole derivatives, which include the morpholine-thiadiazole substructure, highlighted their potential as inhibitors of Fer/FerT kinases, which are involved in cell adhesion and signaling.[6]

Table 1: Comparative Inhibitory Activity of 1,3,4-Thiadiazole Derivatives Against Protein Kinases

Compound ClassPrimary Target(s)Representative IC₅₀Selectivity NotesReference
Benzothiazole-1,3,4-thiadiazole HybridVEGFR-2 / BRAF0.071 µM (VEGFR-2) / 0.194 µM (BRAF)Showed selectivity for cancer cells over normal cell lines in cytotoxicity assays.[8][8]
N-(5-nitrothiazol-2-yl)-1,3,4-thiadiazoleAbl Kinase7.4 µMExhibited selective activity against the Bcr-Abl positive K562 cell line.[5][5]
Imidazo[2,1-b][10][11][12]thiadiazoleFer/FerT KinaseN/A (Docking Study)In silico modeling suggested stronger binding to Fer kinase than a reference inhibitor.[6][6]

IC₅₀ values are for representative compounds within the cited studies and serve for comparative illustration.

DNA Helicase Inhibition

Beyond kinases, the 2-amino-1,3,4-thiadiazole scaffold has been successfully utilized to develop inhibitors of DNA helicases, such as Bloom helicase (BLM). BLM plays a critical role in maintaining genomic integrity, and its inhibition is a potential strategy for cancer therapy.

A notable example is the development of ML216, an inhibitor of BLM, which originated from a high-throughput screen that identified a 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine core.[10][12]

Table 2: Comparative Inhibitory Activity of a 1,3,4-Thiadiazole Derivative Against DNA Helicases

CompoundPrimary TargetIC₅₀Selectivity NotesReference
ML216 AnalogBloom Helicase (BLM)1.4 µMExhibited selectivity for BLM over related helicases such as RECQ1, RECQ5, and UvrD.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing cross-reactivity data. Below are representative protocols for assays used to characterize inhibitors of kinases and helicases.

Kinase Inhibition Assay (Generic)

This protocol describes a typical in vitro assay to measure the inhibitory activity of a compound against a specific protein kinase.

  • Reagents and Materials : Purified recombinant kinase, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), test compound, and a detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure :

    • A kinase reaction is prepared in a microplate well containing the kinase, its substrate, and the assay buffer.

    • The test compound, serially diluted to various concentrations, is added to the wells. A control with DMSO (vehicle) is included.

    • The reaction is initiated by adding a solution of ATP at a concentration typically near its Km for the specific kinase.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase activity inhibition is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

DNA Helicase Inhibition Assay (Gel-Based)

This protocol outlines a common method to assess the inhibition of DNA unwinding activity of helicases like BLM.[10]

  • Reagents and Materials : Purified recombinant helicase (e.g., BLM), forked duplex DNA substrate (often with one strand radiolabeled, e.g., with ³²P), ATP, reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA), test compound, and stop buffer (containing EDTA and a loading dye).

  • Procedure :

    • The helicase enzyme is pre-incubated with the serially diluted test compound in the reaction buffer on ice.

    • The radiolabeled forked duplex DNA substrate is added to the mixture.

    • The unwinding reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 15-30 minutes).

    • The reaction is terminated by adding the stop buffer.

    • The reaction products (unwound single-stranded DNA and remaining duplex DNA) are separated by native polyacrylamide gel electrophoresis (PAGE).

  • Data Analysis : The gel is dried and exposed to a phosphor screen. The bands corresponding to the duplex and single-stranded DNA are quantified. The percentage of unwinding inhibition is calculated, and IC₅₀ values are determined from dose-response curves.

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a typical cross-reactivity screening workflow.

General Workflow for Cross-Reactivity Profiling cluster_0 Compound Synthesis & Initial Screening cluster_1 Selectivity & Cross-Reactivity Assessment Compound 5-Morpholin-4-yl-1,3,4- thiadiazol-2-amine Analog PrimaryAssay Primary Target Assay (e.g., Kinase Inhibition) Compound->PrimaryAssay Hit Active Hit Identified PrimaryAssay->Hit PanelScreen Broad Target Panel Screen (e.g., Kinase Panel, CEREP) Hit->PanelScreen Test against off-targets DataAnalysis Data Analysis (IC50 Determination, Selectivity Score) PanelScreen->DataAnalysis Profile Cross-Reactivity Profile DataAnalysis->Profile

Caption: Workflow for assessing compound cross-reactivity.

Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Effects VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates RAS Ras VEGFR2->RAS Activates Proliferation Cell Proliferation, Angiogenesis, Survival PLCg->Proliferation AKT Akt PI3K->AKT RAF Raf RAS->RAF AKT->Proliferation MAPK MAPK RAF->MAPK MAPK->Proliferation Thiadiazole 1,3,4-Thiadiazole Inhibitor Thiadiazole->VEGFR2 Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The this compound structure is part of a versatile chemical class with demonstrated activity against multiple, distinct biological targets, including protein kinases and DNA helicases. While a definitive cross-reactivity profile for this specific molecule is not publicly available, researchers should anticipate potential interactions with various targets based on the known polypharmacology of the 2-amino-1,3,4-thiadiazole scaffold. The comparative data and experimental protocols provided in this guide serve as a valuable resource for designing and interpreting selectivity studies, ultimately enabling a more thorough understanding of the therapeutic potential and safety profile of novel compounds based on this privileged core.

References

Benchmarking 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential carbonic anhydrase (CA) inhibitory activity of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine against two well-established clinical inhibitors, Acetazolamide and Methazolamide. While direct inhibitory data for this compound is not currently available in public literature, its structural similarity to other 1,3,4-thiadiazole derivatives that demonstrate carbonic anhydrase inhibition suggests it as a promising candidate for investigation.[1][2][3][4] This document outlines the established inhibitory profiles of Acetazolamide and Methazolamide, details the standard experimental protocols for assessing CA inhibition, and presents a framework for future benchmarking studies.

Introduction to Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a wide array of physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[5] Inhibition of specific CA isoforms has been a successful therapeutic strategy for various conditions. For instance, inhibitors are used as diuretics, anti-glaucoma agents, and antiepileptics, and are being explored for their potential in cancer therapy.[6]

The 1,3,4-thiadiazole scaffold is a key feature in several known carbonic anhydrase inhibitors.[1][2][3][4] Acetazolamide and Methazolamide, both containing a sulfonamide group attached to a thiadiazole ring, are clinically used drugs that effectively lower intraocular pressure by reducing the production of aqueous humor.[5][6] Given that this compound incorporates the 1,3,4-thiadiazole core, it is hypothesized to exhibit inhibitory activity against carbonic anhydrase.

Comparative Inhibitory Activity

The following table summarizes the known inhibitory activities of Acetazolamide and Methazolamide against two major human carbonic anhydrase isoforms, hCA I and hCA II. A placeholder is included for this compound to be populated with experimental data.

CompoundTarget IsoformIC50 (µM)Ki (µM)
This compound hCA IData not availableData not available
hCA IIData not availableData not available
Acetazolamide hCA I~1.5 - 985.8 nM[1][7]~2.3 - 278.8 nM[1][7]
hCA II~3.4 - 489.4 nM[1][7]~0.084 - 293.4 nM[7][8]
Methazolamide hCA I & IIPotent inhibitor, specific values vary[9]Potent inhibitor, specific values vary[9]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Signaling Pathway and Mechanism of Action

Carbonic anhydrase inhibitors function by binding to the zinc ion in the active site of the enzyme, preventing the catalytic hydration of carbon dioxide. This disruption of normal enzymatic activity leads to a cascade of physiological effects depending on the tissue in which the CA isoform is expressed. In the eye, inhibition of carbonic anhydrase in the ciliary body reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.

cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Carbonic Anhydrase HCO3 HCO3- + H+ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion Reduced_Secretion Reduced Aqueous Humor Secretion Secretion->Reduced_Secretion Inhibitor This compound Acetazolamide Methazolamide Inhibitor->Inhibition Inhibition->CO2

Caption: Mechanism of carbonic anhydrase inhibition in the eye.

Experimental Protocols

To empirically determine the inhibitory potential of this compound and enable a direct comparison with known inhibitors, the following standard in vitro carbonic anhydrase inhibition assay can be employed.

Principle

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, typically p-nitrophenyl acetate (p-NPA), to a colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored spectrophotometrically. In the presence of an inhibitor, the rate of this reaction is reduced.

Materials and Reagents
  • Human or bovine carbonic anhydrase (isoforms I and II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound

  • Acetazolamide (as a positive control)

  • Methazolamide (as a positive control)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of the carbonic anhydrase enzyme in Tris-HCl buffer.

    • Prepare stock solutions of this compound, Acetazolamide, and Methazolamide in DMSO.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.

  • Assay Protocol:

    • Add Tris-HCl buffer to the wells of a 96-well plate.

    • Add the test compound or control inhibitor at various concentrations to the respective wells.

    • Add the carbonic anhydrase enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode for a set duration (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

A Prepare Reagent Solutions B Dispense Buffer and Inhibitors into 96-well Plate A->B C Add Carbonic Anhydrase Enzyme B->C D Incubate for 15 minutes C->D E Add p-NPA Substrate D->E F Kinetic Reading (Absorbance at 405 nm) E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Experimental workflow for the carbonic anhydrase inhibition assay.

Conclusion

While this compound presents a compelling structural motif for potential carbonic anhydrase inhibition, experimental validation is necessary to quantify its activity. The established inhibitory data for Acetazolamide and Methazolamide provide a robust benchmark for these future studies. The detailed experimental protocol herein offers a standardized method to ascertain the inhibitory profile of this and other novel compounds, facilitating the discovery of new and potentially more selective carbonic anhydrase inhibitors for various therapeutic applications.

References

Comparative Efficacy of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Analysis of In Vivo and In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct experimental data on the in vivo and in vitro efficacy of the specific compound 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine. However, the broader class of 1,3,4-thiadiazole derivatives has been the subject of extensive research, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of structurally related 1,3,4-thiadiazole derivatives to offer a predictive insight into the potential efficacy of this compound and to contextualize its therapeutic promise.

In Vitro Anticancer Activity of 1,3,4-Thiadiazole Derivatives

The anticancer potential of 1,3,4-thiadiazole derivatives has been evaluated against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of cell proliferation and the induction of apoptosis.[1] The presence of the 1,3,4-thiadiazole ring is considered a key pharmacophore that can interfere with DNA replication processes.[2][3]

Below is a summary of the in vitro cytotoxic activity of several 1,3,4-thiadiazole derivatives, compared with the standard chemotherapeutic agent, Cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Exposure TimeCitation
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) LoVo (Colon Carcinoma)2.4448h[4]
MCF-7 (Breast Carcinoma)23.2948h[4]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole MCF-7 (Breast Carcinoma)49.6Not Specified[3]
MDA-MB-231 (Breast Carcinoma)53.4Not Specified[3]
Ciprofloxacin-1,3,4-thiadiazole hybrid (1h) SKOV-3 (Ovarian Cancer)3.58Not Specified[5]
A549 (Lung Cancer)Not SpecifiedNot Specified[5]
Cisplatin (Standard) LoVo (Colon Carcinoma)Not Specified48h[2]

In Vivo Antitumor Efficacy in Xenograft Models

While specific in vivo data for this compound is unavailable, studies on other thiadiazole derivatives in mouse xenograft models provide valuable insights into their potential in vivo activity. These studies typically assess tumor growth inhibition (TGI) as the primary endpoint.

Compound/DrugCancer ModelMouse StrainTumor Growth Inhibition (TGI)Citation
Triazolo-Thiadiazole KA39 Human Colon Tumor (HT-29)SCID MicePotent in vivo efficacy[6]
Thiadiazole Derivative (Hypothetical) Human Breast Cancer (T47D)Nude Mice~55%[7]
Cisplatin (Standard) Human Lung Cancer (H460)Nude MiceSignificant[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 8 x 10³ cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with the test compounds at a range of concentrations (e.g., 1-100 µM) and incubated for a further 48 hours.[6]

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Mouse Xenograft Model

This protocol outlines the general workflow for evaluating the antitumor efficacy of a compound in a subcutaneous xenograft model.[7]

  • Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined volume, the mice are randomized into treatment and control groups. The test compound is administered according to a specific dosage and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[7]

Visualizing Molecular Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated.

G Hypothetical Signaling Pathway Targeted by Thiadiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->Akt Inhibits

Caption: A potential signaling pathway targeted by 1,3,4-thiadiazole derivatives.

G Experimental Workflow for In Vivo Xenograft Study Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Data Analysis (TGI Calculation) Data_Collection->Analysis End End of Study Analysis->End

Caption: A typical experimental workflow for an in vivo mouse xenograft study.

References

Head-to-Head Comparison of Thiadiazole-Based Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Thiadiazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of antimicrobial activity. This guide provides a head-to-head comparison of various thiadiazole-based compounds, supported by experimental data, to aid researchers in the pursuit of new antibacterial therapies.

Data Presentation: Antibacterial Activity of Thiadiazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several thiadiazole derivatives against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons may be limited by variations in experimental protocols across different studies.

Compound ID/SeriesTest OrganismMIC (µg/mL)Reference DrugReference
Thiadiazole-Fluoroquinolone Hybrids
Compound 20Escherichia coli4Ciprofloxacin[1]
Staphylococcus aureus2Ciprofloxacin[1]
Compound 19Mycobacterium tuberculosis8-[1]
5-substituted-2-amino-1,3,4-thiadiazole derivatives
Compound Series 25a–lEscherichia coli126 - 1024-[2]
Staphylococcus aureus126 - 1024-[2]
Gallic acid amide derivatives with 1,3,4-thiadiazole core
Compound 21bVibrio harveyi31.3-[2]
4-[5-amino 1,3,4-thiadiazole-2-yl] phenol
Escherichia coli800-[3][4]
Staphylococcus epidermidis800-[3][4]
Bacillus cereus800-[3][4]
Triazolo Based-Thiadiazole Derivatives
Compounds 1-19Gram-positive & Gram-negative bacteria5 - 150Ampicillin, Streptomycin[5]
Thiazole-based hybrids
Compound 9eEscherichia coli6.25-
Compound 9gEscherichia coli12.5-
Compound 9cStreptococcus pyogenes12.5-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited in the comparison.

Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solutions at desired concentrations

  • Positive control (standard antibiotic)

  • Negative control (solvent used to dissolve compounds)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

Procedure:

  • A standardized bacterial inoculum is uniformly spread over the surface of a sterile nutrient agar plate using a sterile swab.

  • Wells are punched into the agar using a sterile cork borer.

  • A specific volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to separate wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Test compound stock solution

  • Bacterial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Positive control (standard antibiotic)

  • Growth control (broth with inoculum, no compound)

  • Sterility control (broth only)

  • Multichannel pipette

  • Incubator

Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using broth as the diluent.

  • Each well is then inoculated with a standardized bacterial suspension.

  • The final volume in each well is typically 100-200 µL.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies suggest that thiadiazole derivatives exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[2] The following diagram illustrates this proposed mechanism.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Thiadiazole_Compound Thiadiazole Compound DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Thiadiazole_Compound->DNA_Gyrase Binds to & Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Blocks Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Substrate Supercoiled_DNA->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Antibacterial_Workflow Start Synthesized Thiadiazole Compounds Primary_Screening Primary Screening (e.g., Agar Well Diffusion) Start->Primary_Screening Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active? Active_Compounds Identification of Active Compounds Quantitative_Assay->Active_Compounds Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Assays, Molecular Docking) Active_Compounds->Mechanism_Study Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

References

A Comparative Guide to the Synthesis of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of proposed synthetic methodologies for the preparation of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of directly published, reproducible synthesis protocols for this specific molecule, this document outlines two plausible synthetic routes based on established methods for analogous 1,3,4-thiadiazole derivatives. The comparison focuses on the cyclization step, which is critical for the formation of the thiadiazole ring and often dictates the overall efficiency and reproducibility of the synthesis.

The proposed synthesis involves a two-step pathway, commencing with the formation of a key intermediate, N-(morpholine-4-carbonyl)thiosemicarbazide, followed by its cyclization to the target compound. This guide will compare two distinct methods for the cyclization step: an acid-catalyzed cyclization and a dehydration reaction using phosphorus oxychloride.

Comparative Analysis of Synthesis Methods

The reproducibility and efficiency of synthesizing this compound are critically dependent on the chosen cyclization method of the N-(morpholine-4-carbonyl)thiosemicarbazide intermediate. Below is a summary of quantitative data for two common cyclization methods, extrapolated from the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.

ParameterMethod 1: Acid-Catalyzed CyclizationMethod 2: Phosphorus Oxychloride-Mediated Cyclization
Yield (%) 75-8580-95[1][2]
Purity (%) ~95 (after recrystallization)>95 (after recrystallization)[1][2]
Reaction Time (h) 4-61-2[3]
Reaction Temperature (°C) 80-10080-90[3]
Reagent Toxicity High (Corrosive)High (Corrosive, reacts violently with water)
Work-up Procedure Neutralization, filtration, recrystallizationQuenching, basification, filtration, recrystallization

Note: The data presented in this table is based on the synthesis of structurally similar 2-amino-5-substituted-1,3,4-thiadiazoles and serves as an estimation for comparative purposes. Actual results for the synthesis of this compound may vary.

Experimental Protocols

Detailed experimental procedures for the synthesis of the precursor and the two proposed cyclization methods are provided below.

Step 1: Synthesis of N-(morpholine-4-carbonyl)thiosemicarbazide (Precursor)

This initial step involves the formation of the key acylthiosemicarbazide intermediate.

Methodology:

  • To a stirred solution of thiosemicarbazide (1.0 eq.) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran), triethylamine (1.1 eq.) is added at 0 °C under an inert atmosphere.

  • Morpholine-4-carbonyl chloride (1.0 eq.), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude N-(morpholine-4-carbonyl)thiosemicarbazide is purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to this compound

Two alternative methods for the cyclization of the precursor are presented here.

Method 1: Acid-Catalyzed Cyclization

This method utilizes a strong acid to promote the intramolecular cyclization and dehydration of the acylthiosemicarbazide.

Methodology:

  • N-(morpholine-4-carbonyl)thiosemicarbazide (1.0 eq.) is added portion-wise to pre-heated concentrated sulfuric acid or polyphosphoric acid (typically 5-10 times the weight of the precursor) at a controlled temperature (e.g., 80 °C).

  • The reaction mixture is stirred at this temperature for 4-6 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until a precipitate is formed.

  • The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford this compound.

Method 2: Phosphorus Oxychloride-Mediated Cyclization

This method employs a strong dehydrating agent to facilitate the cyclization.

Methodology:

  • A mixture of N-(morpholine-4-carbonyl)thiosemicarbazide (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated at 80-90 °C for 1-2 hours.[3]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The resulting solution is carefully neutralized to a pH of 8-9 with a suitable base (e.g., a cold concentrated solution of sodium hydroxide or potassium hydroxide).

  • The formed precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent to yield this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Morpholine-4-carbonyl chloride C Reaction in aprotic solvent (e.g., THF) with base (e.g., TEA) A->C B Thiosemicarbazide B->C D N-(morpholine-4-carbonyl)thiosemicarbazide C->D E Method 1: Acid-Catalyzed (H2SO4 or PPA) D->E F Method 2: Dehydration (POCl3) D->F G This compound E->G F->G

Caption: Synthetic workflow for this compound.

Comparison_Workflow cluster_method1 Method 1: Acid-Catalyzed Cyclization cluster_method2 Method 2: POCl3-Mediated Cyclization Start N-(morpholine-4-carbonyl)thiosemicarbazide M1_Step1 Add to H2SO4 or PPA Start->M1_Step1 M2_Step1 React with POCl3 Start->M2_Step1 M1_Step2 Heat (80-100°C, 4-6h) M1_Step1->M1_Step2 M1_Step3 Quench on ice M1_Step2->M1_Step3 M1_Step4 Neutralize M1_Step3->M1_Step4 M1_Step5 Filter and Recrystallize M1_Step4->M1_Step5 End This compound M1_Step5->End M2_Step2 Heat (80-90°C, 1-2h) M2_Step1->M2_Step2 M2__Step3 M2__Step3 M2_Step2->M2__Step3 M2_Step3 Quench on ice M2_Step4 Neutralize M2_Step5 Filter and Recrystallize M2_Step4->M2_Step5 M2_Step5->End M2__Step3->M2_Step4

Caption: Detailed experimental workflows for the two proposed cyclization methods.

References

Comparative Docking Analysis of Morpholine-Substituted Thiadiazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of Novel 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine Analogs with Supporting Experimental Data.

This guide provides a comparative analysis of the docking performance of a series of N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamides, derivatives of the this compound scaffold. The study highlights their potential as inhibitors of Fer kinase, a non-receptor tyrosine kinase implicated in cancer. The data presented is based on a molecular modeling study that evaluated the binding affinity of these compounds against a homology model of the Fer kinase.

Data Presentation: Docking Performance

The binding affinities of the studied N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives and a reference compound (E260) against the Fer kinase active site were evaluated. The docking scores, represented as binding energy in kcal/mol, indicate the stability of the ligand-protein complex; a lower value signifies a more favorable interaction.

Compound IDSubstituent (Ar)Binding Energy (kcal/mol)
2a p-tolyl-7.9
2d 3-nitrophenyl-8.8
2f 4-methyl-3-nitrophenyl-8.9
E260 Reference Compound-7.9

Table 1: Molecular docking scores of N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives and the reference compound E260 against Fer kinase.[1]

The results indicate that the derivatives, particularly compounds 2d and 2f , exhibit stronger binding affinities for the Fer kinase active site compared to the reference compound E260.[1] Compound 2f demonstrated the most potent binding with an energy of -8.9 kcal/mol.[1]

Experimental Protocols

The in silico investigation was conducted using a multi-step computational approach to predict the binding interactions between the ligands and the target protein.

Homology Modeling of Fer Kinase

Due to the absence of a crystal structure for Fer kinase at the time of the study, a homology model was generated. The amino acid sequence of human Fer kinase was obtained from the UniProt database (accession number P16591). The SWISS-MODEL server was utilized to construct the three-dimensional model of the kinase domain, using a suitable template. The quality of the generated model was validated using the Ramachandran plot and other validation tools to ensure its reliability for docking studies.

Ligand Preparation

The three-dimensional structures of the N-(5-morpholino-2-arylimidazo[2,1-b][1][2][3]thiadiazol-6-yl)carboxamide derivatives (2a-f) and the reference compound E260 were generated.[1] The structures were then optimized using the semiempirical PM3 method within the ArgusLab 4.0.1 software package to obtain their lowest energy conformations.[1]

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina, implemented within the PyRx 0.8 software package.[1] The prepared Fer kinase model was used as the receptor. A blind docking approach was employed, where the entire protein was considered as the potential binding site.[1] This method allows for an unbiased search for the most favorable binding pocket. The conformation with the lowest binding energy was selected as the most probable binding mode.[1] The interactions between the ligands and the amino acid residues in the active site were then analyzed to understand the molecular basis of their binding.

Visualizations

Experimental Workflow for In Silico Analysis

The following diagram illustrates the key steps involved in the computational analysis of the this compound derivatives.

G cluster_target Target Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_output Output uniprot Fer Kinase Sequence (UniProt: P16591) swissmodel Homology Modeling (SWISS-MODEL) uniprot->swissmodel validation Model Validation swissmodel->validation docking Blind Docking (PyRx - AutoDock Vina) validation->docking structure_gen 3D Structure Generation optimization Energy Minimization (ArgusLab - PM3) structure_gen->optimization optimization->docking analysis Binding Mode Analysis docking->analysis binding_energy Binding Energy Calculation analysis->binding_energy interaction Ligand-Receptor Interaction Study analysis->interaction

Caption: A generalized workflow for molecular docking studies.

Putative Signaling Pathway Inhibition

The studied compounds have been identified as potential inhibitors of Fer kinase. Fer is a non-receptor tyrosine kinase that participates in various signaling pathways controlling cell adhesion, migration, and proliferation. Its inhibition can disrupt these pathways, which are often dysregulated in cancer.

G cluster_pathway Simplified Fer Kinase Signaling cluster_inhibition Mechanism of Inhibition GF Growth Factors / Adhesion Molecules Receptor Receptor Tyrosine Kinase / Integrin GF->Receptor Fer Fer Kinase Receptor->Fer Substrate Downstream Substrates (e.g., STAT3, Cortactin) Fer->Substrate Response Cellular Responses (Proliferation, Migration, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Fer

Caption: Inhibition of the Fer kinase signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine as hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is predicated on the hazard profiles of its structural components: thiadiazole derivatives and morpholine. This ensures a cautious and compliant approach to its disposal.

Hazard Assessment and Safety Precautions

Based on analogous compounds, this compound should be handled with care, assuming it may possess the following hazards:

  • Health Hazards: Potentially harmful if swallowed, causing skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4][5] Some thiadiazole derivatives are suspected of causing genetic defects or cancer.[1] The morpholine component suggests potential for toxicity, corrosivity, and severe skin and eye damage.[6][7][8]

  • Environmental Hazards: May be harmful to aquatic life with long-lasting effects.[1] Avoid release into the environment.[1][9]

  • Physical/Chemical Hazards: Thermal decomposition may release toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[1] The morpholine component is a flammable liquid.[7][8]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Chemical safety goggles and/or a face shield
Skin and Body Protection Protective clothing, such as a lab coat
Respiratory Protection Use in a well-ventilated area, preferably a fume hood

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1][3] Adherence to all institutional, local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound as "Hazardous Waste."

    • Segregate solid waste, including contaminated consumables like gloves and wipes, from liquid waste.

    • Do not mix this waste with other incompatible chemicals.

  • Containerization:

    • Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container with a secure lid.

    • Liquid Waste: Use a compatible, leak-proof container designed for liquid hazardous waste.

    • Sharps Waste: Any contaminated sharps must be disposed of in a designated puncture-resistant sharps container.

  • Storage Pending Disposal:

    • Store waste in a designated and well-ventilated satellite accumulation area.[1]

    • Keep containers tightly closed and stored in a cool, dry place away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available information on the compound's potential hazards.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel and ensure the area is well-ventilated.[1]

  • Containment:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled container for disposal.[1]

    • For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1][8]

  • Cleanup: Thoroughly clean the spill area with soap and water.[1]

  • Reporting: Report the spill to your institution's EHS department.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation & Initial Handling cluster_containment Waste Segregation & Containment cluster_storage Storage & Disposal start Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Disposal Workflow Diagram

Disclaimer: This document provides guidance based on the known hazards of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Morpholin-4-yl-1,3,4-thiadiazol-2-amine (CAS 71125-44-5). Given the limited specific toxicity data for this compound, it is imperative to handle it with caution, adhering to the precautionary measures outlined below, which are based on general knowledge of thiadiazole derivatives.

Hazard Identification and Precautionary Measures

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin and Eye Irritation: May cause irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2]

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if handled in a fume hoodLab Coat
Reaction Work-up and Purification Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesNot generally required if handled in a fume hoodLab Coat
Spill Cleanup Evacuate and Ventilate AreaChemical-resistant Gloves (e.g., nitrile)Chemical Safety Goggles and Face ShieldNIOSH-approved respirator may be necessary depending on spill sizeLab Coat or Chemical-resistant Apron

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Designate a specific work area within a chemical fume hood for handling the compound.[1]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Assemble all necessary equipment and reagents before you begin.[2]

  • Verify that all required PPE is available and in good condition.

2. Handling:

  • Weighing and Transfer: Perform all weighing and transfer operations within a chemical fume hood to minimize dust generation.[2] Use dedicated spatulas and tools to prevent cross-contamination.[1]

  • Dissolving and Reactions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[2] If heating is required, use a well-controlled heating mantle and monitor the process closely.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Decontaminate all surfaces and equipment that came into contact with the chemical.[2]

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Seek immediate medical attention.[1]

Spill Response:

  • Evacuate the immediate area.[1]

  • Wear appropriate PPE as outlined in the PPE table for spill cleanup.[1]

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[1][4]

  • Place the absorbed material into a sealed, labeled container for disposal.[1][4]

  • For large spills, contact your institution's environmental health and safety department immediately.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[1][4]

  • Waste Collection: Collect all waste material (excess compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.[4]

  • Waste Segregation:

    • Solid Waste: Collect unused or expired compound and grossly contaminated items in a designated hazardous solid waste container.[4]

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container.[4] Do not mix with incompatible waste streams.[4]

    • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[4]

  • Container Management: Ensure waste containers are in good condition, compatible with the chemical, and kept closed except when adding waste.[4] Label all containers with "Hazardous Waste," the full chemical name, and the primary hazards.[4]

  • Final Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][4] Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not dispose of this chemical down the drain or in regular trash.[4]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound prep Preparation - Designate work area - Check safety equipment - Assemble materials ppe Don Appropriate PPE - Lab coat - Gloves - Eye protection prep->ppe Proceed when ready handling Chemical Handling (in Fume Hood) - Weighing - Solution preparation - Reaction ppe->handling Enter handling phase decon Decontamination - Clean workspace - Decontaminate equipment handling->decon After handling is complete waste_seg Waste Segregation - Solid waste - Liquid waste - Sharps handling->waste_seg Generate waste decon->waste_seg Generate waste disposal Final Disposal - Licensed hazardous waste contractor waste_seg->disposal For final disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.